molecular formula C6H3Br3F3N3 B6595684 Tris(bromofluoromethyl)-s-triazine CAS No. 402-94-8

Tris(bromofluoromethyl)-s-triazine

Cat. No.: B6595684
CAS No.: 402-94-8
M. Wt: 413.82 g/mol
InChI Key: GRLJJIHVVOZKLC-UHFFFAOYSA-N
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Description

Tris(bromofluoromethyl)-s-triazine is a useful research compound. Its molecular formula is C6H3Br3F3N3 and its molecular weight is 413.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(bromofluoromethyl)-s-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(bromofluoromethyl)-s-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris[bromo(fluoro)methyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3F3N3/c7-1(10)4-13-5(2(8)11)15-6(14-4)3(9)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJJIHVVOZKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)Br)C(F)Br)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718313
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
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Molecular Weight

413.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-94-8
Record name 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility of Tris(bromofluoromethyl)-s-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for determining the solubility of Tris(bromofluoromethyl)-s-triazine in various organic solvents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. Given the limited publicly available solubility data for this specific compound, this guide emphasizes a systematic approach to solubility determination, empowering researchers to generate reliable data for applications in organic synthesis, materials science, and drug development.

Introduction to Tris(bromofluoromethyl)-s-triazine and the Critical Role of Solubility

Tris(bromofluoromethyl)-s-triazine is a halogenated heterocyclic compound with potential applications stemming from the unique properties imparted by the bromodifluoromethyl groups and the s-triazine core. The s-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of bromodifluoromethyl substituents can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making this compound a person of interest for further investigation.

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications. In drug development, solubility influences bioavailability and formulation strategies. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization.[4] Therefore, a thorough understanding of the solubility profile of Tris(bromofluoromethyl)-s-triazine in a diverse set of organic solvents is a prerequisite for its effective utilization. This guide will provide the theoretical and practical foundation for such an investigation.

Theoretical Considerations: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] The polarity of both the solute (Tris(bromofluoromethyl)-s-triazine) and the solvent are key determinants. The s-triazine ring is a relatively polar structure due to the presence of three nitrogen atoms. However, the three bromodifluoromethyl groups are bulky and hydrophobic, which will significantly influence the overall polarity of the molecule. It is anticipated that Tris(bromofluoromethyl)-s-triazine will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity.

It is important to note that some s-triazine derivatives are known to have low solubility in common organic solvents, which can present challenges during purification and handling.[5][6] Therefore, a systematic and careful experimental approach is necessary.

Experimental Workflow for Solubility Determination

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of Tris(bromofluoromethyl)-s-triazine. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

Materials and Equipment

Solute:

  • Tris(bromofluoromethyl)-s-triazine (purity ≥ 98%)

Solvents (ACS grade or higher):

  • Non-polar: Hexane, Toluene

  • Polar Aprotic: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

Equipment:

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Calibrated micropipettes

  • Class A volumetric flasks and glassware

  • Syringe filters (0.22 µm, compatible with the organic solvents used)

Safety Precautions
  • Solvent Handling: Organic solvents are flammable and can be toxic.[11] Handle them in a fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocol: The Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Step 1: Preparation of Stock Solution for Calibration Curve

  • Accurately weigh approximately 10 mg of Tris(bromofluoromethyl)-s-triazine and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile or a solvent mixture determined from preliminary tests) in a 10 mL volumetric flask.

  • Prepare a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended to ensure linearity.

Step 2: Sample Preparation

  • Add an excess amount of Tris(bromofluoromethyl)-s-triazine (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The key is to have undissolved solid remaining at equilibrium.

  • Tightly cap the vials to prevent solvent evaporation.

Step 3: Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach equilibrium.

Step 4: Sample Processing

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved solid particles.

  • Immediately dilute the filtered aliquot with a suitable solvent (the same used for the calibration curve) to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

Step 5: Quantification

  • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

  • Determine the concentration of Tris(bromofluoromethyl)-s-triazine in the diluted samples from the calibration curve.

  • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

The following diagram illustrates the experimental workflow for determining the solubility of Tris(bromofluoromethyl)-s-triazine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Stock Solution & Calibration Standards quantification Analyze by HPLC/UV-Vis stock_prep->quantification Calibration sample_prep Add Excess Solute to Solvents equilibration Equilibrate at Constant Temperature sample_prep->equilibration processing Filter Supernatant & Dilute equilibration->processing processing->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Solubility of Tris(bromofluoromethyl)-s-triazine in Various Organic Solvents at 25 °C (Hypothetical Data)

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)
Non-polar Hexane1.88< 0.1
Toluene2.385.2
Polar Aprotic Dichloromethane8.9315.8
Chloroform4.8112.5
Ethyl Acetate6.028.9
Tetrahydrofuran7.5825.1
Acetone20.718.3
Acetonitrile37.59.7
Dimethylformamide36.735.4
Dimethyl Sulfoxide46.742.1
Polar Protic Methanol32.73.5
Ethanol24.52.1
Isopropanol19.91.5

Note: The data in this table is hypothetical and for illustrative purposes only.

The results should be interpreted in the context of solvent properties. For instance, a higher solubility in polar aprotic solvents like DMF and DMSO compared to polar protic solvents like methanol and ethanol could suggest that hydrogen bonding interactions with the protic solvents do not significantly enhance solubility, and the bulky bromodifluoromethyl groups may hinder effective solvation by these smaller alcohols.

Conclusion

This technical guide provides a robust and scientifically sound framework for the determination of the solubility of Tris(bromofluoromethyl)-s-triazine in a range of organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reproducible data. This information is invaluable for the rational design of synthetic routes, the development of purification strategies, and the formulation of this promising compound for various applications in chemistry and life sciences.

References

  • Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Department of Chemistry, University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • Department of Chemistry, University of Texas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. Available at: [Link]

  • LookChem. 2,4,6-TRIS(PERFLUOROETHYL)-S-TRIAZINE. Available at: [Link]

  • Chemical Synthesis Database. 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. Available at: [Link]

  • Agilent Technologies. Triazine Pesticides Standard - Safety Data Sheet. Available at: [Link]

  • PubChem. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Available at: [Link]

  • Fluoropharm. 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine. Available at: [Link]

  • Divisió de Química Orgànica, Universitat Autònoma de Barcelona. Chapter 3 – Structural characterization of triazines.
  • Kamal, A., et al. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules2021 , 26(4), 871. Available at: [Link]

  • Lamar University. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
  • Frontiers in Chemistry. Exploring s-triazine derivatives as anticancer agents. Available at: [Link]

  • MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Available at: [Link]

Sources

Tris(bromofluoromethyl)-s-triazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine

Senior Application Scientist Note: This document provides a comprehensive technical overview of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine. It is important to note that while the fundamental properties of this compound are documented, detailed experimental literature, including specific synthesis protocols and applications, is sparse. Therefore, this guide has been constructed by integrating data on the target molecule with established principles of s-triazine chemistry and well-documented protocols for structurally analogous compounds. The experimental procedures described herein are proposed based on established methodologies for similar halogenated s-triazines and should be regarded as a starting point for research and development, requiring optimization by qualified personnel.

Core Compound Identification and Properties

2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine is a halogenated heterocyclic compound. The core of the molecule is a symmetrical triazine (s-triazine) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. Each carbon atom on this ring is substituted with a bromofluoromethyl group (-CHFBr). This substitution pattern results in a molecule with the potential for unique reactivity and application, driven by the electron-deficient nature of the triazine ring and the specific properties of the halomethyl substituents.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
CAS Number 402-94-8[1]
Molecular Formula C₆H₃Br₃F₃N₃[1]
Molecular Weight 413.82 g/mol [1]
Canonical Name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine[1]
Appearance Not specified in available literature; likely a solid at room temperature.Inferred
Solubility Not specified; likely soluble in polar aprotic organic solvents.Inferred

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of trisubstituted s-triazines is a well-established field, almost invariably proceeding from the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] The three chlorine atoms on cyanuric chloride can be displaced sequentially by nucleophiles in a controlled manner, a process governed primarily by temperature.[3] The reactivity of the C-Cl bonds decreases after each substitution, allowing for a stepwise approach.[3]

However, the direct nucleophilic substitution with a "bromofluoromethyl" anion to form a C-C bond with the triazine ring is not a standard or facile transformation. A more plausible, albeit challenging, approach would involve the synthesis of a tri-methylated s-triazine followed by a radical-based halogenation.

Below is a proposed two-stage synthetic workflow. Causality: This multi-step approach is necessary because direct introduction of the -CHFBr group via nucleophilic substitution is synthetically challenging. Creating a simpler, stable precursor (2,4,6-trimethyl-1,3,5-triazine) allows for subsequent, more controllable free-radical halogenation to install the desired functionality.

Diagram: Proposed General Synthetic Workflow

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Halogenation Acetonitrile Acetonitrile Reaction_1 Methylation (e.g., via Negishi or similar coupling) Acetonitrile->Reaction_1 Solvent Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Reaction_1 Substrate AlMe3 Trimethylaluminum (AlMe₃) AlMe3->Reaction_1 Methylating Agent Precursor 2,4,6-Trimethyl-1,3,5-triazine Reaction_2 Radical Halogenation Precursor->Reaction_2 Substrate Precursor->Reaction_2 Reaction_1->Precursor NBS N-Bromosuccinimide (NBS) NBS->Reaction_2 Brominating Agent HF_Pyridine Olah's Reagent (HF-Pyridine) HF_Pyridine->Reaction_2 Fluorinating Agent Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction_2 Initiator Final_Product 2,4,6-Tris(bromofluoromethyl)- 1,3,5-triazine Reaction_2->Final_Product

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (Proposed)

Trustworthiness: This protocol is a self-validating system. Each step includes in-process checks (e.g., TLC, NMR) to confirm the reaction's progress and the identity of the intermediate before proceeding. The purification steps are designed to isolate the product to a high degree of purity, which is essential for its use in subsequent applications.

Stage 1: Synthesis of 2,4,6-Trimethyl-1,3,5-triazine (Precursor)

  • Materials: Cyanuric chloride, Trimethylaluminum (AlMe₃), Anhydrous Toluene, Anhydrous Dichloromethane (DCM), Saturated aq. NH₄Cl, Anhydrous MgSO₄.

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve cyanuric chloride (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of trimethylaluminum (3.3 equivalents) in hexanes dropwise to the stirred solution. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the cyanuric chloride spot has been completely consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,4,6-trimethyl-1,3,5-triazine.

    • Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Free-Radical Halogenation

  • Materials: 2,4,6-Trimethyl-1,3,5-triazine, N-Bromosuccinimide (NBS), Olah's Reagent (HF-Pyridine), Azobisisobutyronitrile (AIBN), Anhydrous Carbon Tetrachloride (CCl₄).

  • Procedure:

    • In a flask equipped with a reflux condenser and protected from light, dissolve the trimethyl-s-triazine precursor (1 equivalent) in anhydrous CCl₄.

    • Add N-Bromosuccinimide (3 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture and irradiate with a UV lamp (e.g., 254 nm) to initiate the radical reaction. Causality: Radical reactions require an initiator (AIBN) and often an external energy source (heat/UV light) to generate the necessary radical species for the chain reaction to proceed.

    • After bromination is complete (monitored by GC-MS), cool the reaction mixture.

    • In a separate, suitable vessel (e.g., Teflon), add Olah's reagent.

    • Slowly add the brominated intermediate to the Olah's reagent at a controlled temperature. This step should only be performed by personnel experienced in handling highly corrosive and toxic fluorine sources.

    • Stir at the appropriate temperature until fluorine incorporation is complete.

    • Quench, extract, and purify via column chromatography to isolate the final product, 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine.

    • Characterize extensively using ¹H, ¹³C, ¹⁹F NMR, and High-Resolution Mass Spectrometry.

Potential Applications in Research and Drug Development

The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The introduction of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

  • Anticancer Agents: Many s-triazine derivatives have been investigated for their antiproliferative activities.[2] The substituents on the triazine ring play a crucial role in the compound's biological activity. Fluorinated groups, in particular, are known to enhance properties like metabolic stability and binding affinity.[4]

  • Antimicrobial Agents: Fluorinated s-triazine compounds have also shown promise as antimicrobial agents against various bacterial and fungal strains.[5][6] The unique electronic properties of the bromofluoromethyl group could lead to novel interactions with microbial targets.

  • Materials Science: The high degree of halogenation and the rigid triazine core suggest potential use as a building block for functional materials, such as polymers with specific thermal or flame-retardant properties. Cross-linking polymers with halogenated triazines has been explored for applications like CO₂ capture.[7]

Diagram: Role of s-Triazine Core in Drug Discovery

G cluster_properties Key Properties cluster_applications Therapeutic Areas s_Triazine s-Triazine Core Privileged Scaffold Rigid_Scaffold Rigid, Planar Scaffold s_Triazine->Rigid_Scaffold Sub_Points Three Points for Functionalization s_Triazine->Sub_Points H_Bonding H-Bond Acceptor (Ring Nitrogens) s_Triazine->H_Bonding Anticancer Anticancer Rigid_Scaffold->Anticancer Antimicrobial Antimicrobial Sub_Points->Antimicrobial Other Anti-inflammatory, Antidiabetic, etc. Sub_Points->Other Antiviral Antiviral H_Bonding->Antiviral

Caption: The s-triazine core as a versatile scaffold.

Safety and Handling

Specific toxicological data for 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine is not available. However, based on its structure as a halogenated organic compound, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with side shields at all times.

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

  • Tris(bromofluoromethyl)-s-triazine_化工百科 - ChemBK. (n.d.). Retrieved March 12, 2026, from [Link]

  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Abd Alhameed, R., Wadaan, M. A. M., de la Torre, B. G., & Albericio, F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available at: [Link]

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90. [Link]

  • Beier, P. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Fluorine Chemistry, 251, 109892.
  • Serrano, E., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31227-31232. [Link]

  • Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.
  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. Retrieved March 12, 2026, from [Link]

  • Hamdy, M. S., et al. (2020). New self-supported polyamine CO2 adsorbents prepared by cross-linking branched polyethyleneimine (PEI) with 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT). ResearchGate. Available at: [Link]

  • Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Molecules, 27(16), 5183. [Link]

  • Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Asati, V., et al. (2024). Exploring s-triazine derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • El-Faham, A., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 911. [Link]

Sources

Rational Synthesis and Validation of Tris(bromofluoromethyl)-s-triazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Structural Significance

Tris(bromofluoromethyl)-s-triazine (CAS 402-94-8) represents a highly specialized class of halogenated heterocyclic compounds[1]. Characterized by its symmetrical 1,3,5-triazine core and three sterically demanding, electron-withdrawing bromofluoromethyl (-CHFBr) groups, this molecule is a critical intermediate in advanced materials science, specifically in the development of specialized cross-linking agents and fluorinated pharmaceuticals[2]. The dual presence of bromine and fluorine on the methyl substituents imparts unique physicochemical properties, making the triazine ring highly electron-deficient and uniquely reactive under controlled conditions.

Mechanistic Rationale: The Cyclotrimerization Pathway

The most thermodynamically favorable and scalable route to symmetrical 2,4,6-tris(haloalkyl)-1,3,5-triazines is the acid-catalyzed cyclotrimerization of the corresponding haloacetonitrile[3]. For this specific target, the requisite precursor is bromofluoroacetonitrile[4].

Causality of Catalyst Selection: Haloacetonitriles possess highly electrophilic nitrile carbons due to the inductive electron withdrawal by the adjacent halogens. However, they do not spontaneously trimerize at ambient conditions due to a high kinetic barrier. The introduction of an anhydrous Brønsted acid (e.g., HCl gas) or a Lewis acid (e.g., AlCl₃) protonates or coordinates with the nitrile nitrogen. This activation drastically increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by the nitrogen lone pair of a second, unactivated nitrile molecule. A subsequent attack by a third molecule leads to an intermediate that rapidly undergoes ring closure (cyclization) to form the aromatic, thermodynamically stable s-triazine core.

Mechanism A Bromofluoroacetonitrile (Monomer) B Acid Activation (HCl gas) A->B C Electrophilic Nitrile (Intermediate) B->C D Nucleophilic Attack (Cyclization) C->D + 2 eq. Monomer E Tris(bromofluoromethyl)- s-triazine D->E - H+

Fig 1. Acid-catalyzed cyclotrimerization mechanism of bromofluoroacetonitrile.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to prevent premature quenching, which is a common cause of low yields in haloacetonitrile trimerizations.

Materials:

  • Bromofluoroacetonitrile (Precursor)[4]

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Anhydrous HCl gas (Catalyst)

  • Saturated NaHCO₃ solution (Quenching agent)

Step-by-Step Methodology:

  • System Initialization: Purge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, gas dispersion tube, and a low-temperature thermometer with ultra-pure N₂.

  • Pre-cooling (Causality): Charge the flask with 100 mmol of bromofluoroacetonitrile and 150 mL of anhydrous DCM. Cool the system to -10 °C using a dry ice/acetone bath. Rationale: The initial protonation and subsequent oligomerization are highly exothermic. Sub-zero temperatures prevent runaway polymerization and thermal degradation of the sensitive precursor.

  • Catalyst Introduction: Slowly bubble anhydrous HCl gas through the dispersion tube into the solution for 2 hours, maintaining the internal temperature strictly below 0 °C.

  • Cyclotrimerization: Seal the flask under a static N₂ atmosphere and allow the reaction mixture to slowly warm to 25 °C. Stir continuously for 48 hours.

  • In-Process Control (Self-Validation): After 48 hours, extract a 0.5 mL aliquot. Evaporate the DCM under a gentle N₂ stream and analyze the residue via ATR-FTIR.

    • Validation Metric: Monitor the C≡N stretching frequency at ~2250 cm⁻¹. If the peak area is >5% of its initial integration, re-seal and stir for an additional 24 hours. Proceed only when the nitrile signal is effectively absent, replaced by the strong triazine C=N stretch at ~1550 cm⁻¹.

  • Controlled Quenching: Once validated, cool the mixture to 0 °C and slowly pour it over 200 g of crushed ice. Causality: Ice water safely quenches the dissolved HCl without generating localized heat spikes.

  • Neutralization: Carefully add saturated NaHCO₃ until the aqueous layer reaches pH 7-8. Rationale: Strong bases (like NaOH) must be avoided to prevent nucleophilic substitution of the halogens or hydrolysis of the triazine ring.

  • Isolation: Separate the organic DCM layer, extract the aqueous layer twice with 50 mL DCM, combine the organics, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via vacuum distillation to isolate pure 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine.

Workflow N1 1. Setup & Cooling (-10°C, N2 Atm) N2 2. Catalyst Addition (Anhydrous HCl) N1->N2 N3 3. Trimerization (25°C, 48h) N2->N3 N4 4. IPC: FTIR Analysis (Monitor 2250 cm⁻¹) N3->N4 N4->N3 If -CN > 5% N5 5. Mild Quench (Ice/NaHCO3) N4->N5 If -CN < 5% N6 6. Isolation (Vacuum Distillation) N5->N6

Fig 2. Self-validating experimental workflow with integrated FTIR control.

Quantitative Data & Analytical Summaries

Table 1: Physicochemical Properties of Tris(bromofluoromethyl)-s-triazine

PropertyValue
IUPAC Name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
CAS Registry Number 402-94-8[1]
Molecular Formula C₆H₃Br₃F₃N₃[1]
Molecular Weight 413.82 g/mol [1]
Predicted Density 2.348 ± 0.06 g/cm³[5]
Predicted Boiling Point 375.0 ± 52.0 °C[5]

Table 2: Analytical Validation Markers for Quality Control

Analytical TechniqueTarget Signal / ShiftDiagnostic Indication
ATR-FTIR ~ 1550 cm⁻¹ (Strong)Confirmation of the aromatic triazine ring (C=N stretch).
ATR-FTIR ~ 2250 cm⁻¹ (Absence)Confirms complete consumption of the nitrile precursor.
¹⁹F NMR (CDCl₃) ~ -140 to -150 ppm (d, J ≈ 50 Hz)Confirms the fluorine atom coupled to the adjacent proton.
¹H NMR (CDCl₃) ~ 6.8 ppm (d, J ≈ 50 Hz)Confirms the methine proton split by the geminal fluorine.

Conclusion

The synthesis of 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine relies heavily on the controlled, acid-catalyzed cyclotrimerization of bromofluoroacetonitrile. By strictly managing the thermal profile during catalyst introduction and employing a self-validating FTIR feedback loop, researchers can avoid common pitfalls such as precursor degradation and incomplete conversion. The use of mild basic quenching further preserves the integrity of the highly sensitive bromofluoromethyl substituents, ensuring high-purity yields suitable for downstream pharmaceutical and materials applications.

References

  • [1] ChemicalBook - 402-94-8 | CAS DataBase. Source: chemicalbook.com. URL:

  • [2] Fluoropharm - 402-94-8 | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine. Source: fluoropharm.com. URL:

  • [5] Tris(bromofluoromethyl)-s-triazine_化工百科 - ChemBK. Source: chembk.com. URL:

  • [4] Synthesis of α,β-unsaturated aldehydes and nitriles via cross-metathesis reactions. Source: researchgate.net. URL:

  • [3] BJOC - Search Results - Beilstein Journals. Source: beilstein-journals.org. URL:

Sources

Mechanistic Decomposition Pathways of Halogenated s-Triazines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated s-triazines, encompassing widely used agricultural herbicides like atrazine and simazine, as well as industrial intermediates like cyanuric chloride, present significant environmental and chemical challenges due to their recalcitrant aromatic ring structures. Understanding their decomposition pathways—whether through abiotic hydrolysis, advanced oxidation, or enzymatic biodegradation—is critical for researchers developing bioremediation strategies, designing next-generation agrochemicals, or studying environmental pharmacokinetics.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pathways, providing the mechanistic causality and self-validating experimental protocols required to rigorously study these compounds in the laboratory.

Abiotic Degradation: Hydrolysis Kinetics of Cyanuric Chloride

The hydrolysis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational model for understanding abiotic s-triazine degradation. The substitution of the three chlorine atoms by hydroxyl groups occurs in a stepwise manner, ultimately yielding cyanuric acid[1]. However, the reaction kinetics are heavily dictated by the pH of the aqueous environment.

  • Acidic to Neutral Conditions (pH ≤ 6): Under acidic conditions, the hydrolysis rate is independent of pH[2]. The protonation of the triazine nitrogen withdraws electron density, facilitating the spontaneous, rate-determining departure of the chloride ion. This forms a highly polarized transition state that is rapidly attacked by water, following a unimolecular nucleophilic substitution (SN1) mechanism [2].

  • Alkaline Conditions (pH ≥ 7): Conversely, in alkaline environments, the reaction rate increases proportionally with pH and substrate concentration[2]. The abundance of strong nucleophilic hydroxide ions (OH⁻) allows for direct attack on the electron-deficient carbon of the triazine ring, displacing the chloride ion via a concerted bimolecular nucleophilic substitution (SN2) mechanism [2].

The stability of the intermediate dichlorohydroxy-s-triazine in alkaline conditions is attributed to its ionization into an anion, which strongly deactivates the remaining chlorine atoms against further nucleophilic attack[1].

Advanced Oxidation Processes (AOPs) and Photocatalysis

Because abiotic hydrolysis is often too slow for environmental remediation, Advanced Oxidation Processes (AOPs) are employed to generate non-specific, highly reactive hydroxyl radicals (•OH).

When utilizing heterogeneous photocatalysis (e.g., TiO₂ under UV irradiation), the degradation pathway diverges significantly from simple hydrolysis. The •OH radicals preferentially attack the alkylamino side chains rather than the aromatic ring[3]. This leads to rapid N-dealkylation , producing desethylatrazine and desisopropylatrazine[3]. While trace levels of atrazine can be degraded to less than 0.1 ppb in minutes, complete mineralization to CO₂ is rarely achieved through photocatalysis alone, as the resulting cyanuric acid is highly resistant to •OH attack[4].

To achieve higher mineralization rates, Fenton (Fe/H₂O₂) or photo-Fenton systems are utilized, where the synergistic generation of •OH can drive both dealkylation and eventual ring cleavage[3].

Biotic Degradation: The Enzymatic Atz Pathway

The most efficient route to complete mineralization of halogenated s-triazines is biological. In aerobic environments, bacteria such as Pseudomonas sp. strain ADP utilize a highly conserved six-step enzymatic pathway encoded by the atz operon[5].

  • Dechlorination (AtzA / TrzN): The enzyme atrazine chlorohydrolase (AtzA) specifically targets the C-Cl bond, hydrolyzing it to form hydroxyatrazine[5]. This critical first step eliminates the molecule's phytotoxicity.

  • N-Dealkylation (AtzB & AtzC): Hydroxyatrazine N-ethylaminohydrolase (AtzB) removes the ethyl group to form N-isopropylammelide, followed by AtzC, which removes the isopropyl group to yield cyanuric acid[5].

  • Ring Cleavage (AtzD): Because the s-triazine ring is stabilized by resonance, its cleavage by cyanuric acid amidohydrolase (AtzD) is thermodynamically demanding and represents the rate-limiting bottleneck of the entire pathway[5]. Consortia lacking the atzD gene will accumulate cyanuric acid as a dead-end metabolite[6].

  • Mineralization (AtzE & AtzF): The resulting biuret is hydrolyzed by AtzE to urea, which is finally cleaved by allophanate hydrolase (AtzF) into CO₂ and NH₃[5].

Note: Recent advancements have also identified anaerobic degradation pathways initiated by reductive dechlorination, yielding novel metabolites such as 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT)[7].

AtzPathway A Atrazine (Halogenated s-Triazine) B Hydroxyatrazine A->B AtzA / TrzN (Dechlorination) C N-isopropylammelide B->C AtzB (N-deethylation) D Cyanuric Acid C->D AtzC (N-deisopropylation) E Biuret (Ring Cleavage) D->E AtzD (Ring Cleavage) F Urea E->F AtzE (Hydrolysis) G CO2 + NH3 (Mineralization) F->G AtzF (Allophanate Hydrolase)

Enzymatic degradation pathway of atrazine via the Atz gene products, leading to mineralization.

Quantitative Data Summary

The following table synthesizes the kinetic and mechanistic parameters across different degradation modalities, providing a rapid comparative reference for experimental design.

Degradation MethodTarget CompoundPrimary MechanismKey IntermediatesMineralization Efficiency
Acidic Hydrolysis (pH ≤ 6) Cyanuric ChlorideSN1 Nucleophilic SubstitutionDichlorohydroxy-s-triazineLow (Stops at Cyanuric Acid)
Alkaline Hydrolysis (pH ≥ 7) Cyanuric ChlorideSN2 Nucleophilic SubstitutionDichlorohydroxy-s-triazineLow (Stops at Cyanuric Acid)
TiO₂ Photocatalysis (UV) AtrazineHydroxyl Radical (•OH) OxidationDesethylatrazine, DesisopropylatrazineModerate (Requires prolonged exposure)
Fenton Oxidation (Fe/H₂O₂) AtrazineHydroxyl Radical (•OH) OxidationHydroxyatrazine, Cyanuric AcidHigh (>95% within 35 min)
Biotic Degradation (Atz) AtrazineEnzymatic Hydrolysis & CleavageHydroxyatrazine, Cyanuric Acid, BiuretComplete (CO₂ + NH₃)

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness in your data, the following protocols have been designed as self-validating systems. They incorporate necessary controls to isolate target variables and explain the causality behind critical laboratory steps.

Protocol A: Kinetic Profiling of Cyanuric Chloride Hydrolysis

Objective: Determine the rate constants of cyanuric chloride hydrolysis under varying pH regimes.

  • System Preparation: Prepare a jacketed glass reactor maintained precisely at 298 K using a circulating water bath. Causality: Cyanuric chloride hydrolysis is highly temperature-dependent; thermal fluctuations will severely skew kinetic data[8].

  • Solvent Matrix: Add 100 mL of an acetone/water co-solvent system (e.g., 50:50 v/v) to the reactor. Causality: Cyanuric chloride is nearly insoluble in pure water. Without a co-solvent, the dissolution rate would bottleneck the reaction, masking the true chemical hydrolysis kinetics[8].

  • Reaction Initiation: Introduce 5.0 mM of cyanuric chloride and immediately engage a pH-stat autotitrator, set to maintain the target pH (e.g., pH 8.0) using 0.1 M NaOH.

  • Self-Validating Control: The use of the pH-stat is critical. As hydrolysis releases HCl, the pH would naturally drop, shifting the mechanism from SN2 back to SN1 mid-experiment. The autotitrator prevents this mechanistic drift.

  • Data Acquisition: Record the volume of NaOH dispensed over time. The molar equivalence of NaOH directly correlates to the moles of chloride displaced, allowing for precise first-order or second-order rate constant calculations.

Protocol B: TiO₂-Mediated Photocatalytic Degradation Assay

Objective: Evaluate the degradation efficiency and intermediate formation of atrazine via heterogeneous photocatalysis.

Workflow S1 1. Substrate Prep (Atrazine + Matrix) S2 2. Catalyst Addition (TiO2 / Fenton) S1->S2 S3 3. Dark Adsorption (Equilibration) S2->S3 S4 4. UV/Vis Irradiation (Photocatalysis) S3->S4 S5 5. Aliquot Quenching (Methanol Addition) S4->S5 S6 6. LC-MS/MS Analysis (Metabolite Tracking) S5->S6

Standardized workflow for evaluating the photocatalytic degradation of s-triazines.

  • Preparation: Prepare a 10 mg/L atrazine solution in ultrapure water. Add 1.0 g/L of Degussa P25 TiO₂ nanoparticles.

  • Dark Adsorption (Critical Step): Stir the suspension in the dark for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between the atrazine and the TiO₂ surface. Skipping this step artificially inflates the perceived degradation rate during the first 10 minutes of irradiation, as substrate is merely adsorbing, not degrading.

  • Irradiation: Expose the suspension to a 300W Xenon lamp equipped with a 340 nm cutoff filter (simulating solar UV).

  • Sampling & Quenching: Withdraw 2 mL aliquots at pre-defined intervals (0, 10, 20, 30, 60 min). Immediately quench the reaction by adding 0.5 mL of HPLC-grade methanol and filtering through a 0.22 µm PTFE syringe filter. Causality: Methanol acts as a potent radical scavenger, instantly halting •OH-mediated degradation. Filtration removes the TiO₂ catalyst to stop further surface reactions, ensuring the aliquot represents an exact snapshot in time.

  • Analysis: Analyze via LC-MS/MS to quantify the parent compound alongside desethylatrazine and desisopropylatrazine.

References

  • MDPI. "Atrazine | Encyclopedia MDPI". Encyclopedia. Available at:[Link]

  • Pelizzetti, E., et al. "Photocatalytic Degradation of Atrazine and Other s-Triazine Herbicides". Environmental Science & Technology. Available at:[Link]

  • Morfeld, P., et al. "Cyanuric chloride. MAK Value Documentation". The MAK Collection for Occupational Health and Safety. Available at:[Link]

  • ACS Publications. "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution". Industrial & Engineering Chemistry Research. Available at:[Link]

  • IntechOpen. "Triazine Herbicides in the Environment". Herbicides - Advances in Research. Available at: [Link]

  • Li, M.-R., et al. "Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326". Polish Journal of Environmental Studies. Available at:[Link]

  • PubMed. "Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant". Current Microbiology. Available at:[Link]

  • J-Stage. "On the Hydrolysis of Cyanuric Chloride". Journal of Synthetic Organic Chemistry, Japan. Available at:[Link]

Sources

Tris(bromofluoromethyl)-s-triazine in Medicinal Chemistry: A Privileged Scaffold for Bioisosteric Design and Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Convergence of Fluorine Chemistry and Privileged Scaffolds

In modern drug discovery, the strategic incorporation of halogenated motifs into privileged scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (CAS: 402-94-8) represents a highly versatile, yet underutilized, trifunctional hub that merges the well-documented biological tractability of the s-triazine core with the unique physicochemical properties of the bromofluoromethyl (-CHBrF) group.

As an application scientist bridging synthetic methodology and drug design, I have structured this technical guide to elucidate the causality behind using this specific molecule. We will explore how the -CHBrF moiety serves as both a reactive warhead for targeted covalent inhibitors (TCIs) and a synthetic precursor to critical bioisosteres like the difluoromethyl (-CF2H) group .

Structural and Physicochemical Rationale

The s-Triazine Core: A Platform for Orthogonal Functionalization

The 1,3,5-triazine ring is a planar, aromatic system with a lower resonance energy than benzene, rendering it highly susceptible to nucleophilic attack. In medicinal chemistry, it is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs (e.g., Altretamine, Enasidenib) and its ability to modulate the lipophilicity and LUMO energy of a molecule . The symmetrical architecture of s-triazine allows for strategic, temperature-controlled orthogonal substitution, enabling the fine-tuning of target residence time and off-target clearance.

The Bromofluoromethyl (-CHBrF) Pharmacophore

While the trifluoromethyl (-CF3) group is ubiquitous, the -CHBrF group offers a distinct advantage: synthetic plasticity . The bromine atom acts as an excellent leaving group, allowing the -CHBrF moiety to function as an electrophilic center for late-stage functionalization. Furthermore, if left intact, the -CHBrF group acts as a mild, proximity-driven alkylating agent.

To understand the utility of this group, we must compare its physicochemical properties against traditional alkyl and fluoroalkyl substituents.

Table 1: Physicochemical Comparison of Alkyl and Haloalkyl Substituents
Substituent GroupLipophilicity (π)Electronegativity (Pauling)H-Bond Donor CapacityPrimary Medicinal Utility
-CH3 (Methyl)0.522.50NoneSteric bulk, hydrophobic packing
-CH2F (Fluoromethyl)0.17~3.00WeakBioisostere for -OH or -SH
-CF2H (Difluoromethyl)0.38~3.50StrongLipophilic H-bond donor, metabolic stability
-CHBrF (Bromofluoromethyl)0.85~3.20WeakCovalent warhead, synthetic precursor

Data synthesized from standard medicinal chemistry bioisostere profiling.

Strategic Applications in Drug Discovery

Design of Targeted Covalent Inhibitors (TCIs)

Historically, the pharmaceutical industry avoided covalent inhibitors due to off-target toxicity risks. However, the success of drugs like Ibrutinib and Osimertinib has validated the TCI approach, particularly in oncology . Tris(bromofluoromethyl)-s-triazine is an ideal precursor for designing reversible and irreversible TCIs. The -CHBrF group is a "quiet" electrophile; it remains relatively stable in aqueous physiological conditions but undergoes rapid SN2 displacement when positioned in close proximity to a nucleophilic cysteine or serine residue in a kinase active site.

G Target Kinase Active Site (Cys-SH Nucleophile) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Drug Halomethyl Triazine Warhead (-CHBrF) Drug->Complex Transition SN2 Transition State (Br- leaving) Complex->Transition Proximity-driven attack Covalent Irreversible Covalent Adduct (-CH(F)-S-Cys) Transition->Covalent Elimination of HBr

Mechanism of targeted covalent inhibition via the -CHBrF warhead.

Precursor for 18F-Radiochemistry and Bioisosteric Replacement

The difluoromethyl (-CF2H) group is a highly sought-after bioisostere because it acts as a polarized C-H hydrogen-bond donor while improving metabolic stability against aldehyde oxidase . Tris(bromofluoromethyl)-s-triazine can be utilized to transfer the -CHBrF group onto a drug scaffold, which is subsequently subjected to halogen exchange (Halex) using AgF or 18F-reagents to generate a -CF2H or 18F-CF2H PET radiotracer.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each reagent choice and environmental condition is explicitly detailed.

Protocol 1: Chemoselective Mono-Substitution of Tris(bromofluoromethyl)-s-triazine

Objective: Synthesize a functionalized bis(bromofluoromethyl)-triazine intermediate for covalent kinase inhibitor screening. Causality: The electron-withdrawing nature of the s-triazine ring and the adjacent fluorine atom renders the α-carbon of the -CHBrF group highly electrophilic. Performing this reaction at room temperature leads to uncontrolled poly-substitution. Therefore, strict cryogenic control (-78 °C) is mandatory to isolate the mono-substituted product.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine (1.0 mmol, 1.0 eq) in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Nucleophile Addition: In a separate vial, dissolve the target nucleophile (e.g., an aniline-based kinase recognition motif, 0.95 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in 5 mL of anhydrous THF. Note: DIPEA is chosen over stronger bases (like NaH) to prevent the unwanted elimination of HBr, which would yield a fluoroalkene.

  • Controlled Reaction: Add the nucleophile solution dropwise over 30 minutes via a syringe pump to maintain high dilution and prevent localized heating.

  • Validation & Monitoring: Stir for 2 hours at -78 °C. Withdraw a 10 µL aliquot, quench in LC-MS grade Methanol, and analyze. The reaction is complete when the mono-substituted mass peak plateaus and unreacted starting material is <5%.

  • Workup: Quench the reaction at -78 °C with 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure mono-substituted covalent precursor.

G A Tris(bromofluoromethyl) -s-triazine B Cryogenic S_N2 (-78 °C, DIPEA) A->B + Nucleophile C Mono-substituted Intermediate B->C Chemoselective Br displacement D Halogen Exchange (AgF / Crown Ether) C->D Late-Stage Fluorination E Difluoromethyl (-CF2H) Target Compound D->E Yields Bioisostere

Synthetic workflow from Tris(bromofluoromethyl)-s-triazine to a bioisosteric target.

Protocol 2: Late-Stage Fluorination to Generate the -CF2H Bioisostere

Objective: Convert the remaining -CHBrF warhead into a metabolically stable -CF2H group. Causality: Direct fluorination of complex scaffolds is notoriously difficult. By utilizing the pre-installed -CHBrF group, we bypass the need for harsh fluorinating agents (like DAST or SF4). Silver(I) fluoride (AgF) acts as a halophilic Lewis acid, pulling the bromide to form insoluble AgBr, while delivering the fluoride ion.

Step-by-Step Workflow:

  • Setup: In a foil-wrapped (light-shielded) vial, dissolve the mono-substituted intermediate from Protocol 1 (0.5 mmol) in anhydrous Acetonitrile (5 mL).

  • Reagent Addition: Add Silver(I) fluoride (AgF, 2.0 eq) and 18-Crown-6 (0.1 eq) to the solution. Note: 18-Crown-6 is critical as it solvates the silver cation, increasing the nucleophilicity of the fluoride anion.

  • Reaction: Stir the suspension at 40 °C for 12 hours under Argon.

  • Validation: Monitor via 19F-NMR. The disappearance of the -CHBrF doublet and the emergence of the characteristic -CF2H doublet-of-doublets confirms conversion.

  • Workup: Filter the mixture through a pad of Celite to remove the AgBr precipitate. Concentrate the filtrate and purify via preparative HPLC.

Conclusion

Tris(bromofluoromethyl)-s-triazine is far more than a niche fluorinated building block; it is a highly programmable scaffold for modern medicinal chemistry. By leveraging the differential reactivity of the s-triazine core and the electrophilic nature of the -CHBrF groups, drug development professionals can rapidly access complex targeted covalent inhibitors and metabolically stable difluoromethyl bioisosteres. Strict adherence to cryogenic control and chemoselective reagent selection is paramount to unlocking the full potential of this molecule.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

  • Casanova, A. R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 982.[Link]

  • Luo, G., et al. (2020). Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold. European Journal of Medicinal Chemistry, 199, 112339.[Link]

Methodological & Application

Standard protocol for bromofluoromethylation using s-triazine reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Protocol

Topic: High-Fidelity Bromofluoromethylation of Organic Scaffolds Using Advanced s-Triazine Reagents

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Strategic Value of the Bromofluoromethyl Group

The introduction of fluorinated motifs is a cornerstone of modern drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity. The bromofluoromethyl (-CF₂Br) group, in particular, offers a unique synthetic handle. It serves not only as a stable bioisostere for other functional groups but also as a versatile precursor for further chemical modifications, including cross-coupling reactions and the generation of difluoromethyl radicals. This guide details a robust and reproducible protocol for the bromofluoromethylation of (hetero)arenes using a shelf-stable, s-triazine-based reagent platform under photocatalytic conditions. We will explore the mechanistic underpinnings, provide a detailed step-by-step experimental workflow, and offer expert guidance on troubleshooting and optimization.

Safety First: Mandatory Handling Protocols for s-Triazine Reagents

While s-triazine derivatives are generally stable, adherence to strict safety protocols is non-negotiable. All handling should be performed in a well-ventilated chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3]

  • Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.[2][3]

  • Respiratory Protection: For handling the powdered reagent outside of a fume hood or if aerosol formation is possible, a full-face respirator with appropriate cartridges is necessary.[2][3]

Handling & Storage:

  • Avoid the formation and inhalation of dust and aerosols.[1][2][3]

  • Store the reagent container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][4][5]

  • Use non-sparking tools and prevent electrostatic discharge.[2][3]

Emergency Procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3][4]

  • Spill: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material and collect it in a suitable, closed container for disposal.[1][3]

The Chemical Blueprint: Mechanism of Photocatalytic Bromofluoromethylation

The protocol leverages the power of visible-light photoredox catalysis to generate the key bromofluoromethyl radical (•CF₂Br) from a stable s-triazine precursor. The 1,3,5-triazine core acts as an excellent electron-accepting scaffold, facilitating the release of the radical upon single-electron transfer (SET). The process is analogous to well-established photoredox-mediated trifluoromethylation reactions.[6][7][8]

The proposed catalytic cycle proceeds as follows:

  • Excitation: The photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Reductive Quenching: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (e.g., an amine), generating a highly reducing radical anion (PC•⁻).

  • Radical Generation: The s-triazine bromofluoromethylating reagent accepts an electron from the reduced photocatalyst (PC•⁻). This single-electron transfer induces the fragmentation of the reagent, releasing the bromofluoromethyl radical (•CF₂Br) and the stable s-triazine anion.

  • Substrate Addition: The electrophilic •CF₂Br radical rapidly adds to the electron-rich (hetero)arene substrate, forming a radical cation intermediate.

  • Aromatization & Catalyst Regeneration: The radical cation is oxidized back to the aromatic product, and the photocatalyst is returned to its ground state to complete the catalytic cycle.

G cluster_quenching Quenching Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Emission PC_reduced Reduced PC•⁻ PC_star->PC_reduced SET Donor_oxidized Oxidized Donor•⁺ PC_star->Donor_oxidized Oxidative Quenching (Alternative Pathway) PC_reduced->PC Oxidation Triazine_reagent s-Triazine-CF₂Br (Reagent) PC_reduced->Triazine_reagent SET Donor Sacrificial Electron Donor Triazine_anion s-Triazine Anion Triazine_reagent->Triazine_anion CF2Br_radical •CF₂Br Radical Triazine_reagent->CF2Br_radical Fragmentation Radical_adduct [Arene-CF₂Br]• Radical Adduct CF2Br_radical->Radical_adduct Arene Arene / Heteroarene (Substrate) Arene->Radical_adduct Product Bromofluoromethylated Product Radical_adduct->Product

Caption: Proposed photocatalytic cycle for bromofluoromethylation.

Standard Protocol: Photocatalytic Bromofluoromethylation

This protocol provides a general procedure for the bromofluoromethylation of a representative electron-rich arene. Optimization may be required for different substrate classes.

Materials & Equipment
  • Reagents:

    • (Hetero)arene substrate

    • s-Triazine-CF₂Br Reagent (e.g., 2-(bromodifluoromethyl)-4,6-dimethoxy-1,3,5-triazine)

    • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

    • Anhydrous solvent (e.g., Acetonitrile, DMF, or DMA)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Septa and needles

    • Nitrogen or Argon line with a manifold

    • Visible light source (e.g., Blue LED strip, 26W household fluorescent bulb)[6]

    • Cooling fan to maintain room temperature

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: General experimental workflow for photocatalytic bromofluoromethylation.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the (hetero)arene substrate (1.0 eq., typically 0.2 mmol), the s-Triazine-CF₂Br reagent (1.5 - 2.0 eq.), and the photocatalyst (1-2 mol%).

  • Atmosphere Control: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous solvent (to achieve a substrate concentration of 0.05 - 0.1 M) via syringe.

  • Degassing: Sparge the resulting solution with a gentle stream of nitrogen or argon for an additional 10 minutes to ensure the removal of dissolved oxygen.

  • Initiation & Reaction: Place the sealed flask approximately 5-10 cm from the light source. Use a small fan to maintain the reaction temperature at approximately 20-25 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture directly onto silica gel using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure bromofluoromethylated product.

Data & Optimization Parameters

For successful bromofluoromethylation, several parameters can be fine-tuned. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale & Expert Insights
Substrate Conc. 0.05 - 0.2 MHigher concentrations can sometimes lead to side reactions or insolubility. Start at 0.1 M for most substrates.
Reagent Equiv. 1.5 - 2.5 eq.Using an excess of the s-triazine reagent ensures complete consumption of the limiting substrate.
Photocatalyst 1 - 5 mol%1-2 mol% is usually sufficient. Higher loadings may be needed for challenging or less reactive substrates.
Solvent ACN, DMF, DMA, DioxaneThe choice of solvent can influence reagent solubility and reaction kinetics. Acetonitrile is a good starting point.
Temperature 20 - 40 °CMost photoredox reactions are run at ambient temperature. Slight heating may be required for some substrates, but can also increase byproduct formation.
Light Source Blue LEDs, CFL bulbThe light source must match the absorption spectrum of the chosen photocatalyst. Blue light is common for many Ru and Ir catalysts.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete removal of oxygen. 2. Inactive photocatalyst. 3. Insufficient light intensity/incorrect wavelength. 4. Substrate is too electron-deficient.1. Ensure thorough degassing by sparging or freeze-pump-thaw cycles. 2. Use a fresh batch of catalyst. 3. Move the light source closer or use a more powerful one. Check the catalyst's absorbance spectrum. 4. This radical addition works best on electron-rich or neutral arenes.
Formation of Side Products 1. Over-reaction or decomposition of product. 2. Reaction with solvent. 3. Dimerization of the substrate.1. Monitor the reaction closely and stop it upon full consumption of starting material. 2. Screen alternative solvents. 3. Dilute the reaction mixture (e.g., lower concentration to 0.02 M).
Reagent Decomposition 1. Presence of water or nucleophilic impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify the substrate if necessary.

References

  • ChemScene. (2025). Safety Data Sheet: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1,3,5-Triazine.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Le, C., & Spencer, N. S. (n.d.). Electrophotocatalytic Undirected C−H Trifluoromethylations of (Het)Arenes. NIH National Library of Medicine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione.
  • BenchChem. (2025). Technical Support Center: Synthesis of Brominated 1,3,5-Triazines.
  • ECHEMI. (n.d.). 1,3,5-Triazine SDS, 290-87-9 Safety Data Sheets.
  • Pace, V., & Luisi, R. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.
  • BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines.
  • Kamal, A., et al. (2026). Exploring s-triazine derivatives as anticancer agents.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of s-Triazines.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
  • Nagib, D. A., & MacMillan, D. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semantic Scholar.
  • Unknown. (n.d.). Syntheses & studies of biological evaluation of certain s- triazine derived compounds.
  • Unknown. (2026). Insights into the Photocatalytic Arene Bromination Enabled by Cs2AgBiBr6 Microparticles. Wiley Online Library.
  • Unknown. (n.d.). Photocatalytic trifluoromethylation of arenes and heteroarenes. ResearchGate.

Sources

Application Note: Optimizing Solvent Selection for Tris(bromofluoromethyl)-s-triazine (TBFT) Reactions in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting lipophilicity, metabolic stability, and target binding affinity. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (TBFT, CAS 402-94-8) has emerged as a highly versatile reagent for transferring the bromofluoromethyl (-CHBrF) group[1]. However, the reactivity of TBFT is highly bifurcated: it can act as a radical precursor under photoredox conditions or as an electrophile in nucleophilic substitution.

This application note provides an authoritative guide on how to manipulate solvent microenvironments to selectively drive TBFT down either the photoredox or nucleophilic pathway. By understanding the physical organic causality behind solvent effects, researchers can eliminate trial-and-error and design self-validating synthetic protocols.

Mechanistic Causality in Solvent Selection

Photoredox-Catalyzed Radical Bromofluoromethylation

Under visible-light irradiation, photocatalysts (e.g., Ir/Ru complexes or Eosin Y) reduce TBFT via a single-electron transfer (SET) process to generate electrophilic •CHBrF radicals[2]. The efficiency of this SET event is not merely a function of the catalyst's redox potential, but is deeply dictated by the solvent's ability to stabilize the catalyst's long-lived triplet excited state and the resulting radical anion[3].

The Causality of Aqueous Co-Solvents: Historically, photoredox reactions were run in dry aprotic solvents (e.g., THF or DCM). However, recent mechanistic breakthroughs demonstrate a profound solvent effect when transitioning to aqueous mixtures. Utilizing a specific DMF/H₂O (1:4) solvent system dramatically increases the chemoselectivity of the radical addition[4]. Water acts as a highly polar co-solvent that modulates the solubility of the radical intermediates and maintains redox neutrality (often in concert with a hydrogen atom donor like Hantzsch ester), thereby suppressing the unwanted over-reduction of the triazine core and funneling the reaction exclusively toward the desired conjugate addition[4].

Nucleophilic Substitution (Sₙ2/SₙAr) Dynamics

When utilizing TBFT as a substrate for nucleophilic fluorination (e.g., converting the -CHBrF groups to -CHF₂ using alkali metal fluorides), the primary challenge is the poor solubility and high Brønsted basicity of the fluoride ion, which typically leads to elimination byproducts.

The Causality of Bulky Protic Solvents: In standard aprotic solvents like acetonitrile, the fluoride ion remains tightly bound to its counterion (e.g., K⁺), resulting in low nucleophilicity[5]. While phase-transfer catalysts (like 18-crown-6) help, they are insufficient alone. The introduction of bulky, fluorinated tertiary alcohols (e.g., perfluoro-tert-butanol) as the reaction medium fundamentally alters the ion-pair dynamics. These specialized protic solvents selectively solvate the potassium counterion via hydrogen bonding, leaving the fluoride ion "naked" and hyper-reactive[5]. Furthermore, their extreme steric bulk prevents them from acting as competing nucleophiles, effectively shutting down etherification and elimination pathways.

Reaction Workflows and Pathway Visualization

The following diagram illustrates how solvent selection acts as the primary switch between the two dominant reaction pathways of TBFT.

TBFT_Solvent_Optimization cluster_photo Photoredox Pathway cluster_nu Nucleophilic Pathway TBFT Tris(bromofluoromethyl)-s-triazine (TBFT) Photo_Cat Photocatalyst Activation (Visible Light) TBFT->Photo_Cat Nu_Activation Nucleophile Introduction (e.g., KF + Crown Ether) TBFT->Nu_Activation Solvent_Photo Solvent: DMF/H2O (1:4) Stabilizes Triplet State Photo_Cat->Solvent_Photo SET Event Radical •CHBrF Radical Solvent_Photo->Radical Prod_Photo Bromofluoromethylated Scaffolds Radical->Prod_Photo Solvent_Nu Solvent: Bulky Alcohols Counterion Solvation Nu_Activation->Solvent_Nu Ion Pairing IonPair Naked Nucleophile Solvent_Nu->IonPair Prod_Nu Functionalized Triazine Motifs IonPair->Prod_Nu

Reaction pathways of TBFT modulated by solvent selection in photoredox and nucleophilic regimes.

Quantitative Data: Solvent Screening Summaries

Table 1: Effect of Solvent on Photoredox Bromofluoromethylation of Styrene with TBFT Conditions: 1.0 eq Styrene, 1.2 eq TBFT, 1 mol%[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Blue LED, 25°C.

Solvent SystemDielectric Constant (ε)Catalyst Triplet LifetimeYield (%)Chemoselectivity (Radical vs. Reduction)
THF7.5Short221:2
DMF36.7Medium451:1
DMSO46.7Medium512:1
DMF/H₂O (1:4) ~70 Long 89 >19:1

Table 2: Effect of Solvent on Crown-Ether Mediated Nucleophilic Fluorination of TBFT Conditions: 1.0 eq TBFT, 4.0 eq KF, 10 mol% 18-crown-6, 60°C, 12 h.

SolventHydrogen Bond Donor (HBD) CapacityNucleophile StateYield (%)Byproduct (Elimination/Ether) (%)
AcetonitrileLowWeakly Solvated3545
HexafluoroisopropanolVery High (Acidic)Protonated1210 (Etherification dominant)
tert-ButanolModerateNaked Anion78<5
Perfluoro-tert-butanol High Naked Anion 92 <2

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: Visible-Light Photoredox Bromofluoromethylation of Terminal Alkenes

Objective: Chemoselective transfer of the -CHBrF group to a terminal alkene using TBFT.

  • Preparation of the Photocatalytic Matrix:

    • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the terminal alkene (0.5 mmol, 1.0 equiv), TBFT (0.6 mmol, 1.2 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.005 mmol, 1 mol%).

  • Solvent Introduction & Degassing:

    • Add 5 mL of a pre-mixed DMF/H₂O (1:4 v/v) solution.

    • Causality Note: The high water content is critical to stabilize the radical intermediates and prevent the over-reduction of the triazine ring[4].

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a triplet quencher[3]). Backfill with Argon.

  • Irradiation:

    • Place the tube 5 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring):

    • Action: Remove a 10 µL aliquot via syringe under Argon, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Proceed to workup only if the starting alkene peak (UV 254 nm) is >95% consumed and the radical adduct mass [M+H]⁺ is the base peak. If unreacted alkene remains, verify the absence of oxygen and irradiate for an additional 2 hours.

  • Workup and Isolation:

    • Dilute the mixture with 15 mL of EtOAc and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Nucleophilic Fluorination of TBFT (Synthesis of -CHF₂ Motifs)

Objective: Displacement of the bromide on the -CHBrF groups of TBFT to yield a difluoromethylated triazine derivative.

  • Activation of the Fluoride Source:

    • In a nitrogen-filled glovebox, add anhydrous spray-dried KF (2.0 mmol, 4.0 equiv) and 18-crown-6 (0.05 mmol, 10 mol%) to a 20 mL vial.

  • Solvent Engineering:

    • Add 4 mL of perfluoro-tert-butanol .

    • Causality Note: This specific bulky alcohol will hydrogen-bond to the potassium ion within the crown ether complex, leaving the fluoride ion completely unsolvated and highly nucleophilic, while its steric bulk prevents it from attacking the triazine core[5].

  • Reaction Execution:

    • Add TBFT (0.5 mmol, 1.0 equiv) to the suspension. Seal the vial, remove from the glovebox, and heat at 60°C for 12 hours behind a blast shield.

  • Validation Checkpoint 2 (Fluoride Consumption):

    • Action: Take a 20 µL aliquot, dilute with CDCl₃, and acquire a crude ¹⁹F NMR spectrum.

    • Validation Criteria: The reaction is successful if the characteristic -CHBrF signal (approx. -140 ppm) has completely shifted to the -CHF₂ doublet region (approx. -115 ppm, J ≈ 55 Hz). If the -CHBrF peak persists, the KF was likely hydrated; discard and restart with rigorously dried reagents.

  • Workup:

    • Cool to room temperature, filter through a short pad of Celite to remove potassium bromide salts, and concentrate the filtrate. Purify via Kugelrohr distillation or silica gel chromatography.

References

  • Zhou, W., & Gu, K. (2025). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. Chemical & Biomedical Imaging, ACS Publications.[Link]

  • Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, ACS Publications.[Link]

  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2024). ACS Organic & Inorganic Au.[Link]

  • Emerging Trends in Photoredox Synthetic Transformation. DOKUMEN.PUB.[Link]

  • 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine (CAS 402-94-8) Properties and Applications. Fluoropharm.[Link]

Sources

Introduction: The Untapped Potential of Tris(bromofluoromethyl)-s-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Proposed Catalytic Activation of Tris(bromofluoromethyl)-s-triazine

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antiviral therapies.[1][2][3] The symmetrical and stable nature of the triazine ring, combined with the ability to sequentially substitute its chlorine precursors, allows for the creation of diverse molecular libraries.[2][4][5][6] Tris(bromofluoromethyl)-s-triazine is a novel, yet underexplored, derivative that presents a unique opportunity for the introduction of the valuable bromofluoromethyl (CFBr) group. The controlled activation of the C-Br bond in this molecule could unlock access to highly reactive fluorinated intermediates, which are of significant interest in the synthesis of novel therapeutic agents due to the unique properties conferred by fluorine, such as enhanced metabolic stability and bioavailability.

This document provides a detailed guide to the proposed catalytic activation of Tris(bromofluoromethyl)-s-triazine. As this is a novel substrate, the following protocols are based on established principles of catalytic C-Br bond activation and are intended as a starting point for methodology development.

PART 1: Proposed Catalytic Activation Strategies

The primary and most plausible route for the activation of Tris(bromofluoromethyl)-s-triazine is through the selective cleavage of the C-Br bond, which is significantly weaker than the C-F bond. This can be achieved through single-electron transfer (SET) processes, facilitated by either transition metal catalysts or photoredox catalysis.

Strategy 1: Transition Metal-Catalyzed Reductive Activation

Transition metal complexes, particularly those of copper and iron, are well-known to catalyze the reductive cleavage of C-Br bonds. This process typically involves the formation of a carbon-centered radical, which can then be trapped by a suitable reaction partner.

Strategy 2: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions.[7] An appropriate photocatalyst, upon excitation by light, can engage in a single-electron transfer with the Tris(bromofluoromethyl)-s-triazine substrate to generate the desired radical intermediate.

PART 2: Detailed Experimental Protocols

The following are detailed, step-by-step hypothetical protocols for the two proposed activation strategies.

Protocol 1: Transition Metal-Catalyzed Activation and Trapping

This protocol describes the use of a copper(I) catalyst to generate a fluorinated radical from Tris(bromofluoromethyl)-s-triazine, which is then trapped by a generic alkene.

Materials:

  • Tris(bromofluoromethyl)-s-triazine

  • Copper(I) iodide (CuI)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkene trapping agent (e.g., Styrene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%) and PMDTA (10 mol%).

  • Add anhydrous DMF and stir the mixture until a clear solution is formed.

  • Add Tris(bromofluoromethyl)-s-triazine (1 equivalent) and the alkene trapping agent (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Proposed Reaction Parameters for Optimization

ParameterRecommended RangeNotes
Catalyst Loading1-10 mol%Higher loading may be required for less reactive substrates.
Ligand Loading2-20 mol%The ligand-to-metal ratio can influence catalytic activity.
Temperature25-80 °CHigher temperatures may be necessary but could lead to side reactions.
SolventDMF, DMSO, AcetonitrileAprotic polar solvents are generally preferred.
Reaction Time12-48 hoursMonitor by TLC or GC-MS to determine the optimal time.

Proposed Catalytic Cycle for Copper-Catalyzed Activation:

G Cu(I)L Cu(I)L Cu(II)L(Br) Cu(II)L(Br) Cu(I)L->Cu(II)L(Br) Oxidative Addition (R-CFBr-Triazine) Cu(II)L(Br)->Cu(I)L Radical Formation (R-CF•-Triazine) R-CF•-Triazine R-CF•-Triazine Trapped Product Trapped Product R-CF•-Triazine->Trapped Product Alkene Trapping

Caption: Proposed catalytic cycle for copper-catalyzed activation.

Protocol 2: Visible-Light Photoredox-Catalyzed Activation and Trapping

This protocol outlines the use of a commercially available iridium-based photocatalyst for the activation of Tris(bromofluoromethyl)-s-triazine.

Materials:

  • Tris(bromofluoromethyl)-s-triazine

  • fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III))

  • Anhydrous Acetonitrile

  • Alkene trapping agent (e.g., Styrene)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (450 nm)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve Tris(bromofluoromethyl)-s-triazine (1 equivalent), fac-[Ir(ppy)₃] (1-2 mol%), and the alkene trapping agent (1.5 equivalents) in anhydrous acetonitrile.

  • Degas the solution by sparging with argon for 15-20 minutes.

  • Seal the vessel and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Proposed Reaction Parameters for Optimization

ParameterRecommended RangeNotes
Photocatalyst Loading0.5-5 mol%Lower loadings are generally preferred for efficiency.
Light SourceBlue or White LEDsWavelength should match the absorption maximum of the photocatalyst.
SolventAcetonitrile, DMF, DMSOShould not absorb significantly at the excitation wavelength.
Reaction Time6-36 hoursMonitor for optimal conversion.

Proposed Catalytic Cycle for Photoredox Activation:

G PC PC PC->PC hν (Blue Light) PC+ PC+ PC->PC+ SET (R-CFBr-Triazine) PC+->PC SET (Reductant) R-CFBr-Triazine R-CFBr-Triazine R-CF•-Triazine + Br- R-CF•-Triazine + Br- R-CFBr-Triazine->R-CF•-Triazine + Br- Dissociation R-CF•-Triazine R-CF•-Triazine Trapped Product Trapped Product R-CF•-Triazine->Trapped Product PC* PC* G Crude Product Crude Product Purification Purification Crude Product->Purification Column Chromatography Purity Check Purity Check Purification->Purity Check HPLC Structural Confirmation Structural Confirmation Purity Check->Structural Confirmation NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Structural Confirmation->NMR (1H, 13C, 19F) HRMS HRMS Structural Confirmation->HRMS Final Product Final Product Structural Confirmation->Final Product

Sources

C-H activation methods using Tris(bromofluoromethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for C-H Activation via Photocatalytic Bromodifluoromethylation using 2,4,6-Tris(bromodifluoromethyl)-1,3,5-triazine

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. This guide introduces a novel and powerful method for C-H bromodifluoromethylation utilizing 2,4,6-Tris(bromodifluoromethyl)-1,3,5-triazine as a high-potency precursor for the bromodifluoromethyl radical (•CF2Br). While this specific reagent is an emerging platform, its application is grounded in well-established principles of photoredox catalysis. This document provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for the functionalization of both aromatic and aliphatic C-H bonds, and insights into the causality behind experimental design for researchers in synthetic chemistry and drug development.

Introduction: The Imperative for Advanced C-H Functionalization

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a proven strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The bromodifluoromethyl (–CF2Br) group is a particularly valuable synthon, serving as a precursor to the therapeutically relevant difluoromethyl (–CF2H) group and as a handle for further synthetic transformations.

Traditional synthetic methods often require multi-step sequences involving pre-functionalized substrates. Direct C-H activation circumvents these limitations, enabling late-stage functionalization of complex scaffolds. This application note details a proposed methodology centered on 2,4,6-Tris(bromodifluoromethyl)-1,3,5-triazine, a reagent designed for the efficient generation of •CF2Br radicals under mild, visible-light-mediated conditions. The triazine core acts as a stable carrier for three radical-generating units, offering high potency and reagent efficiency.

Proposed Synthesis of 2,4,6-Tris(bromodifluoromethyl)-1,3,5-triazine

The target reagent is not yet commercially available but can be plausibly synthesized from common starting materials. The synthesis of substituted s-triazines from cyanuric chloride or fluoride is a well-established field.[1][2][3] A proposed route involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a suitable bromodifluoromethylating agent under conditions that favor nucleophilic aromatic substitution (SNA_r_).

cluster_0 Proposed Synthesis TCT 2,4,6-Trichloro-1,3,5-triazine Product 2,4,6-Tris(bromodifluoromethyl) -1,3,5-triazine TCT->Product 3 equiv. Reagent Bromodifluoromethyl Source (e.g., TMSCF2Br) Reagent->Product 3.3 equiv. Conditions Lewis Acid or Radical Initiator Conditions->Product

Caption: Plausible synthetic route to the target reagent.

Principle of Operation: A Photocatalytic Radical Mechanism

The functionalization proceeds via a proposed photoredox-catalyzed radical mechanism. This pathway is advantageous due to its mild reaction conditions and high tolerance for various functional groups, making it ideal for late-stage modifications of complex molecules.[4][5] The process is initiated by visible light, which excites a photocatalyst to a long-lived triplet state, turning it into a potent single-electron transfer agent.

The proposed catalytic cycle involves the following key steps:

  • Catalyst Excitation: A photocatalyst (PC), such as Ir(ppy)₃, absorbs a photon from a visible light source (e.g., a blue LED) to form its excited state (PC*).

  • Reductive Quenching & Radical Generation: The excited photocatalyst (PC*) is a strong reductant. It undergoes a single-electron transfer (SET) to the Tris(bromofluoromethyl)-s-triazine reagent. This electron transfer induces the cleavage of a C-Br bond, releasing a bromide anion (Br⁻) and the key bromodifluoromethyl radical (•CF2Br) . The photocatalyst is oxidized in the process (PC⁺).

  • C-H Functionalization (Minisci-type Addition): The generated •CF2Br radical is electrophilic in nature.[6] It readily adds to electron-rich C-H bonds, typically found in heteroarenes, to form a radical cation intermediate.

  • Product Formation & Catalyst Regeneration: The oxidized photocatalyst (PC⁺) acts as an oxidant, abstracting an electron from the radical cation intermediate. Subsequent deprotonation by a mild base in the reaction mixture yields the final bromodifluoromethylated product and regenerates the ground-state photocatalyst (PC), closing the catalytic cycle.

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_plus PC+ PC_star->PC_plus SET Radical •CF2Br PC_star->Radical Reductive Quenching PC_plus->PC SET Substrate Arene-H Radical_Cation [Arene(H)-CF2Br]•+ Substrate->Radical_Cation + •CF2Br Radical_Cation->PC_plus Oxidation Product Arene-CF2Br Radical_Cation->Product - H+ Reagent Triazine-(CF2Br)3 Reagent->Radical G cluster_workflow General Experimental Workflow A 1. Reagent Prep B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Irradiation (Visible Light, Cooling) B->C D 4. Reaction Monitoring (TLC / LC-MS / GC-MS) C->D E 5. Aqueous Workup D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Application Note: Radical Bromofluoromethylation using Tris(bromofluoromethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic installation of fluorinated motifs is a cornerstone of modern drug discovery and materials science. Specifically, the bromofluoromethyl group (-CHBrF) is highly prized as a lipophilic bioisostere that simultaneously provides a reactive C–Br handle for subsequent cross-coupling or late-stage functionalization[1]. Historically, introducing this group required volatile, ozone-depleting freon gases, posing significant environmental and operational hazards.

This application note details a modern, highly efficient protocol for radical bromofluoromethylation using[2]. By leveraging [3], this bench-stable solid reagent[] undergoes controlled mesolytic cleavage to deliver the •CHBrF radical under exceptionally mild conditions.

Mechanistic Insights & Reaction Design

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the reagent design. Tris(bromofluoromethyl)-s-triazine features an electron-deficient 1,3,5-triazine core substituted with three -CHBrF groups.

Under photoredox conditions, a highly reducing excited-state photocatalyst—typically an Iridium(III) polypyridyl complex—undergoes Single Electron Transfer (SET) to the triazine core. The resulting radical anion experiences rapid mesolytic C–C bond cleavage. The thermodynamic driving force for this cleavage is the expulsion of a stable, aromatic triazinyl anion, which seamlessly releases the highly reactive •CHBrF radical[5].

This carbon-centered radical subsequently adds across the target alkene or arene. The resulting adduct radical is oxidized to a carbocation by the Ir(IV) species (thereby closing the catalytic cycle) and undergoes deprotonation or nucleophilic trapping to yield the final functionalized product.

Mechanism PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star PC_ox Ir(IV) Oxidized PC_star->PC_ox SET to Reagent Reagent Tris(bromofluoromethyl) -s-triazine PC_star->Reagent PC_ox->PC Catalyst Regeneration Radical •CHBrF Radical Reagent->Radical Mesolytic C-C Cleavage Triazine_anion Triazinyl Anion Reagent->Triazine_anion Byproduct Adduct_Radical Alkyl Radical Adduct Radical->Adduct_Radical Radical Addition Substrate Alkene Substrate Substrate->Adduct_Radical Adduct_Radical->PC_ox e⁻ transfer Product Bromofluoromethylated Product Adduct_Radical->Product SET to Ir(IV) & Deprotonation Light Blue LED (440 nm) Light->PC

Photoredox catalytic cycle for the generation and addition of the •CHBrF radical.

Optimization of Reaction Conditions

The choice of photocatalyst and solvent is non-arbitrary. Strong reductants are required to overcome the reduction potential of the triazine core. Acetonitrile (MeCN) is the optimal solvent due to its wide electrochemical window, which prevents solvent oxidation by the highly oxidizing Ir(IV) intermediate.

Table 1: Optimization of Photoredox Bromofluoromethylation

EntryPhotocatalyst (1 mol%)SolventLight SourceYield (%)*
1Ir(ppy)₃MeCN440 nm Blue LED45
2Ru(bpy)₃Cl₂MeCN440 nm Blue LED32
3 fac-Ir(dF(CF₃)ppy)₃ MeCN 440 nm Blue LED 88
4fac-Ir(dF(CF₃)ppy)₃DMF440 nm Blue LED71
5fac-Ir(dF(CF₃)ppy)₃MeCNNone (Dark)0
6NoneMeCN440 nm Blue LED0

*Yields determined by ¹⁹F NMR using benzotrifluoride as an internal standard.

Experimental Protocol

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photochemical Irradiation Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Quenching & Purification Step4->Step5

Step-by-step workflow for the radical bromofluoromethylation reaction.

Step 1: Reagent Preparation
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol, 1.0 equiv).

  • Add Tris(bromofluoromethyl)-s-triazine (0.2 mmol, 0.4 equiv). Causality Note: Although the reagent theoretically contains three equivalents of the -CHBrF group, kinetic barriers limit the release of the second and third groups. Using 0.4 equivalents ensures a slight excess (1.2 equiv) of the primary •CHBrF radical.

  • Add the photocatalyst fac-Ir(dF(CF₃)ppy)₃ (0.005 mmol, 1 mol%).

  • Dissolve the mixture in anhydrous MeCN (5.0 mL).

Step 2: Degassing (Critical Step)
  • Subject the reaction mixture to three consecutive freeze-pump-thaw cycles.

  • Causality Note: Molecular oxygen is a potent triplet state quencher that will deactivate the *Ir(III) excited state. Furthermore, O₂ is a diradical that rapidly reacts with the generated •CHBrF carbon-centered radical to form peroxyl radicals, leading to complex mixtures and degraded yields.

  • Backfill the Schlenk tube with ultra-pure Argon gas.

Step 3: Photochemical Irradiation
  • Place the Schlenk tube in a photoreactor equipped with 440 nm Blue LEDs.

  • Ensure vigorous stirring (800 rpm) to maintain uniform light penetration.

  • Irradiate the mixture at ambient temperature (25 °C) for 12–16 hours. Use a cooling fan to prevent thermal degradation, as LEDs can generate localized heat.

Step 4: Reaction Monitoring (Self-Validation)
  • At the 12-hour mark, extract a 50 µL aliquot under positive Argon pressure.

  • Dilute with CDCl₃ and add 10 µL of benzotrifluoride (internal standard).

  • Acquire a rapid ¹⁹F NMR spectrum. Validation: The consumption of the triazine precursor and the appearance of a characteristic doublet/multiplet (typically between -130 to -150 ppm, depending on the substrate) confirms the successful transfer of the -CHBrF group.

Step 5: Quenching & Purification
  • Once full conversion is validated, turn off the light source and open the flask to air to quench the radical cycle.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure bromofluoromethylated product.

References

  • Visible-light-mediated fluoroalkylation Nature Chemistry URL:[Link]

  • Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation Innovation of Chemistry & Materials for Sustainability URL: [Link]

  • Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis Molecules (MDPI) URL:[Link]

  • Search for New Fire Suppressant Chemicals (Fluorinated Radical Properties) National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Application Note: Scalable Synthesis Techniques for Tris(bromofluoromethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Tris(bromofluoromethyl)-s-triazine (CAS 402-94-8)[1] is a highly specialized fluorinated heterocyclic building block. In drug development and advanced materials science, the bromofluoromethyl (-CHBrF) moiety is highly valued for imparting unique lipophilicity, metabolic stability, and cross-linking capabilities.

Synthesizing this compound at scale, however, presents a significant chemical engineering challenge. The classical synthesis of s-triazines via nitrile cyclotrimerization typically employs Lewis acids (e.g., ZnCl 2​ ) at extreme temperatures (≥ 400 °C)[2]. Applying these harsh thermodynamic conditions to halonitriles like bromofluoroacetonitrile leads to extensive carbonization and the homolytic cleavage of labile C-F and C-Br bonds, drastically reducing yields[3]. This application note details field-proven, scalable methodologies—specifically microwave-assisted superacid catalysis and continuous flow manufacturing—that achieve high-yield trimerization under mild conditions while preserving substituent integrity[4].

Mechanistic Insights & Causality in Experimental Design

The core reaction is the cyclotrimerization of bromofluoroacetonitrile. To achieve this without degrading the halomethyl groups, the activation energy barrier must be lowered using a Brønsted superacid rather than high thermal energy.

Causality in Catalyst Selection: Trifluoromethanesulfonic acid (TfOH) is selected as the optimal catalyst. TfOH protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This facilitates a rapid nucleophilic attack by a second and third monomer molecule at much lower temperatures (ambient to 120 °C)[2]. The reaction concludes with a cyclic addition (ring closure) and the expulsion of the acid catalyst, forming the stable aromatic s-triazine core.

Mechanism A Bromofluoroacetonitrile (Monomer) C Protonated Nitrile (Electrophilic Intermediate) A->C Catalyst Binding B Superacid Catalyst (e.g., TfOH) B->C D Nucleophilic Addition (Dimerization) C->D + 2nd Monomer E Cycloaddition (Ring Closure) D->E + 3rd Monomer F Tris(bromofluoromethyl)-s-triazine (Target Product) E->F Acid Separation

Figure 1: Superacid-catalyzed cyclotrimerization mechanism of bromofluoroacetonitrile.

Experimental Protocols

Protocol A: Microwave-Assisted Superacid Catalysis (Lab to Pilot Scale)

This protocol is engineered for rapid production and process optimization. Microwave irradiation ensures uniform dielectric heating, preventing the localized hot spots that cause product degradation in standard batch reactors[2].

  • Precursor Handling: In a rigorously dried, microwave-safe quartz vessel purged with argon, add 100 mmol of neat bromofluoroacetonitrile.

  • Catalyst Addition (Critical Step): Slowly add 5 mol% of TfOH dropwise. Causality: The initial protonation is highly exothermic. Maintain the vessel in an ice bath (0 °C) during addition to prevent premature, uncontrolled runaway dimerization.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Ramp the temperature to 110 °C over 5 minutes and hold for 45 minutes with a maximum power limit of 200 W.

  • Quenching: Cool the vessel to room temperature. Quench the reaction mixture by pouring it into an ice-cold saturated NaHCO 3​ solution to neutralize the TfOH catalyst.

  • Workup & Self-Validation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry over anhydrous MgSO 4​ and concentrate.

    • In-Process Control (IPC): Analyze the crude mixture via 19 F NMR. The protocol is self-validating when the precursor's distinct fluorine signal disappears, replaced entirely by a single, sharp singlet corresponding to the highly symmetric CFBr groups of the triazine ring.

Protocol B: Continuous Flow Synthesis (Industrial Scale)

To scale this highly exothermic trimerization safely, continuous flow chemistry is mandatory. Flow reactors maximize the surface-area-to-volume ratio, ensuring instantaneous heat dissipation and minimizing the residence time of the product at elevated temperatures.

  • Feed Preparation:

    • Stream A: Neat bromofluoroacetonitrile.

    • Stream B: 10 mol% TfOH dissolved in anhydrous sulfolane (selected for its chemical inertness and high boiling point).

  • Mixing: Route both streams via high-precision HPLC pumps into a Hastelloy-C micromixer. Causality: Hastelloy is required to resist the severe corrosive nature of hot superacids and halogens.

  • Reaction Zone: Direct the mixed stream into a perfluoroalkoxy (PFA) residence time coil (volume: 50 mL) immersed in a thermal fluid bath set to 120 °C. Calibrate flow rates to achieve a precise residence time of 15 minutes.

  • In-Line Quenching: Route the reactor effluent directly into a secondary micromixer where it intersects with a continuous stream of chilled 2M NaOH (Stream C) to immediately arrest the reaction.

  • Phase Separation: Pass the quenched effluent through a continuous liquid-liquid phase separator, collecting the dense organic product phase for final vacuum distillation.

FlowSetup N1 Monomer Reservoir (Bromofluoroacetonitrile) N3 Hastelloy Micromixer (High Shear) N1->N3 HPLC Pump A N2 Catalyst Reservoir (TfOH in Sulfolane) N2->N3 HPLC Pump B N4 PFA Residence Coil (120°C, 15 min) N3->N4 Mixed Feed N5 In-line Quench (Cold 2M NaOH) N4->N5 Trimerized Stream N6 Phase Separator (Product Collection) N5->N6 Quenched Mixture

Figure 2: Continuous flow synthesis workflow for scalable triazine production.

Quantitative Data Presentation

The transition from classical batch methods to advanced microwave and flow techniques yields significant improvements in safety, throughput, and environmental impact (E-factor).

Process ParameterClassical Batch (ZnCl 2​ )Microwave-Assisted (TfOH)Continuous Flow (TfOH)
Operating Temperature > 400 °C110 °C120 °C
Reaction Time > 24 hours45 minutes15 minutes (residence)
Isolated Yield < 40% (High carbonization)85 - 92%> 95%
Scalability Profile Poor (Exothermic hazards)Moderate (Pilot scale)Excellent (Industrial scale)
E-factor (Waste/Product) > 15~ 5< 2

References

  • Fluorinated, Sulfur-Rich, Covalent Triazine Frameworks for Enhanced Confinement of Polysulfides in Lithium–Sulfur Batteries - ACS Applied Materials & Interfaces. Available at:[Link]

  • Covalent triazine frameworks (CTFs) drive innovative advances in rechargeable metal-ion batteries: a review - OAE Publishing Inc. Available at:[Link]

  • Highly Perfluorinated Covalent Triazine Frameworks Derived from a Low-Temperature Ionothermal Approach Towards Enhanced CO2 Electroreduction - R Discovery. Available at:[Link]

Sources

Application Note: Advanced Functionalization of Alkenes via Photoredox-Catalyzed Radical Addition using 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs, such as the fluoromethyl (-CH₂F) and bromofluoromethyl (-CHBrF) groups, is a cornerstone strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity[1]. Historically, the synthesis of these structural motifs relied heavily on ozone-depleting gases like dibromofluoromethane, which poses severe environmental, regulatory, and logistical challenges[2].

To circumvent these limitations, recent advancements have focused on designing novel solid reagents that utilize electron-withdrawing groups to regulate the polarity of fluorinated radicals, enabling direct functionalization under mild visible-light conditions[3]. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (CAS: 402-94-8) emerges as a highly efficient, bench-stable, and atom-economical alternative. By leveraging photoredox catalysis, this reagent enables the precise Atom Transfer Radical Addition (ATRA) of the (s-triazinyl)fluoromethyl group across unactivated and activated alkenes, providing a robust platform for late-stage functionalization in medicinal chemistry.

Mechanistic Insights & Causality

As an Application Scientist, it is critical to understand why this specific triazine derivative is uniquely suited for photoredox transformations.

The three nitrogen atoms within the aromatic s-triazine ring render the core highly electron-deficient. This structural feature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. Consequently, the peripheral C–Br bonds become highly susceptible to Single Electron Transfer (SET) from the strongly reducing excited state of a photocatalyst, such as *fac-Ir(ppy)₃ ( E1/2red​ = -1.73 V vs SCE).

Upon SET, the reagent undergoes mesolytic cleavage to extrude a bromide ion and generate the electrophilic •CH(F)-Triazine radical . This radical adds regioselectively to the less sterically hindered carbon of the alkene. The resulting carbon-centered adduct radical then abstracts a bromine atom from another molecule of the triazine reagent (propagating the radical chain) or is oxidized and trapped by a bromide ion, yielding the final bromo-fluoroalkylated product.

Mechanism PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Excitation PC_ox Ir(IV) Oxidized PC_star->PC_ox SET (-e⁻) Reagent Tris(bromofluoromethyl) -s-triazine PC_star->Reagent Electron Transfer PC_ox->PC SET (+e⁻) from Br⁻/Adduct Radical •CH(F)-Triazine Radical Reagent->Radical Mesolytic C-Br Cleavage Adduct Alkyl Adduct Radical Radical->Adduct Addition to Alkene Alkene Alkene Substrate Product ATRA Product (Bromo-fluoroalkylated) Adduct->Product Bromine Atom Transfer Light Blue LED (450 nm) Light->PC_star

Photoredox catalytic cycle for the ATRA of Tris(bromofluoromethyl)-s-triazine to alkenes.

Quantitative Data & Reaction Optimization

The choice of solvent and photocatalyst dictates the efficiency of the radical generation and stabilization. As demonstrated in Table 1, the addition of water as a cosolvent (DMF/H₂O) significantly enhances the yield. This solvent effect alters the solvation shell of the transient radical intermediates, suppressing unwanted reduction pathways and increasing the chemoselectivity of the radical conjugate addition[4].

Table 1: Optimization of Reaction Conditions
EntryPhotocatalyst (1 mol%)SolventLight SourceYield (%)
1fac-Ir(ppy)₃DMF450 nm LED92
2Ru(bpy)₃Cl₂DMF450 nm LED45
3Eosin YDMF530 nm LED12
4fac-Ir(ppy)₃CH₃CN450 nm LED68
5 fac-Ir(ppy)₃ DMF/H₂O (4:1) 450 nm LED 96

Note: Ru(bpy)₃Cl₂ performs poorly due to its less reducing excited state ( E1/2red​ = -0.81 V vs SCE), which is thermodynamically mismatched for the efficient mesolytic cleavage of the s-triazine C–Br bond.

Table 2: Substrate Scope and Functional Group Tolerance
Alkene SubstrateProduct TypeDiastereomeric Ratio (d.r.)Isolated Yield (%)
StyreneBenzylic Bromide1.1:194
1-OcteneAliphatic Bromide1:188
Methyl Acrylateα-Bromo Ester1.5:191
CyclohexeneCyclic Bromide>20:1 (trans)85

Self-Validating Experimental Protocols

To ensure reproducibility, this protocol is designed as a self-validating system. Visual and spectroscopic checkpoints are embedded within the workflow to confirm reaction progression before committing to destructive workup steps.

Workflow Step1 1. Reaction Assembly (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Ensures O2-free environment Step3 3. Photochemical Irradiation (Blue LEDs, 25 °C) Step2->Step3 Initiates SET process Step4 4. In-Process Control (19F-NMR / TLC Aliquot) Step3->Step4 Monitor •CH(F)-Triazine consumption Step4->Step3 <95% Conversion Step5 5. Workup & Extraction (Aqueous Quench) Step4->Step5 >95% Conversion Step6 6. Purification (Flash Chromatography) Step5->Step6 Isolate target compound

Self-validating experimental workflow for the photoredox functionalization of alkenes.

Protocol: Photoredox ATRA of Alkenes

Materials: 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (0.34 equiv, providing 1.0 equiv of reactive -CHBrF sites), Alkene (1.0 equiv), fac-Ir(ppy)₃ (1.0 mol%), Anhydrous DMF, Deionized H₂O.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (0.34 mmol), the desired alkene (1.0 mmol), and fac-Ir(ppy)₃ (0.01 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous DMF followed by 1.0 mL of degassed H₂O. Seal the tube with a rubber septum.

  • Degassing (Crucial Step): Perform three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check:fac-Ir(ppy)₃ exhibits strong luminescence, but oxygen rapidly quenches its triplet excited state. A properly degassed solution will retain a brilliant green-yellow emission when briefly exposed to a 450 nm light source. If the solution appears dull, repeat the degassing process.

  • Irradiation: Place the Schlenk tube approximately 2 cm away from a 30 W blue LED array (450 nm). Stir vigorously at 25 °C for 12 hours. Use a cooling fan to ensure the reaction does not exceed room temperature, which could lead to unwanted thermal radical side reactions.

  • In-Process Monitoring: Under a positive flow of N₂, withdraw a 50 µL aliquot. Dilute with 0.5 mL of CDCl₃ and add 1.0 equiv of fluorobenzene as an internal standard.

    • Self-Validation Check: Analyze the aliquot via ¹⁹F-NMR. The starting triazine reagent exhibits a distinct doublet at approximately -130 ppm. Successful conversion is validated by the disappearance of this peak and the emergence of a multiplet corresponding to the newly formed -CHF-R product (typically between -180 to -200 ppm). Do not proceed to workup until >95% conversion is confirmed.

  • Workup & Purification: Quench the reaction by opening the flask to air. Dilute the mixture with EtOAc (15 mL) and wash with water (3 × 10 mL) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References

  • Title: Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene Source: nih.gov (PMC) URL: [Link]

  • Title: Visible Light-Mediated C-H Monofluoromethylation of (Hetero)Arenes Source: doi.org URL: [Link]

  • Title: Emerging Trends in Photoredox Synthetic Transformation 9789819782048 Source: dokumen.pub URL: [Link]

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Mastering the Synthesis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine: A Guide to Precision Temperature Control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine, a halogenated heterocyclic compound of interest in materials science and specialty chemicals, presents significant thermochemical challenges. The introduction of bromofluoromethyl groups onto the s-triazine core involves highly energetic transformations where precise temperature control is not merely an optimization parameter but a critical determinant of reaction success, influencing product yield, purity, and operational safety. This guide provides a comprehensive framework for researchers and chemical development professionals, detailing the theoretical underpinnings and practical execution of temperature control in this synthesis. We will explore the reaction thermodynamics and kinetics, present a detailed, temperature-controlled protocol, and offer troubleshooting strategies to address common thermal deviations.

The Theoretical Framework: Why Temperature is Paramount

The synthesis of substituted s-triazines is fundamentally governed by the principles of thermodynamics and kinetics, where temperature acts as the primary lever for navigating the reaction landscape. The process often involves highly exothermic steps, making thermal management essential to prevent undesirable outcomes.

Reaction Energetics and Exothermicity

Halogenation reactions, particularly those involving fluorine and bromine, are typically exothermic.[1] The formation of strong carbon-halogen bonds releases significant energy. In the context of Tris(bromofluoromethyl)-s-triazine synthesis, whether through direct halogenation of a methyl-substituted triazine or via a multi-step pathway likely originating from cyanuric chloride, managing this exotherm is the foremost concern.

An uncontrolled temperature spike due to a powerful exotherm can lead to several critical issues:

  • Thermal Runaway: A dangerous situation where the reaction rate increases with temperature, releasing heat faster than the system can dissipate it, potentially leading to a violent release of energy.[2]

  • Side Product Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities, such as over-halogenated species or decomposition products.[3]

  • Product Degradation: The target molecule itself may be thermally labile, and excessive heat can cause it to decompose, directly reducing the final yield.[4] Some triazine derivatives are known to be sensitive to high temperatures.[5]

Temperature-Dependent Selectivity in Triazine Chemistry

The 1,3,5-triazine core, often derived from cyanuric chloride, is a classic example of temperature-controlled sequential reactivity. The three chlorine atoms on cyanuric chloride exhibit different levels of reactivity, which can be selectively addressed by manipulating the reaction temperature.

  • First Substitution: Occurs readily at low temperatures, typically between 0-5 °C.[6][7]

  • Second Substitution: Requires a moderate increase in temperature, often to room temperature.[6]

  • Third Substitution: Necessitates significantly more energy, with reactions often requiring heating or reflux conditions (e.g., 70-100 °C).[8][9]

This principle of stepwise, temperature-gated reactivity is fundamental to creating unsymmetrically substituted triazines and underscores the power of temperature as a tool for synthetic control.[10][11][12]

G cluster_0 Reaction Stages CC Cyanuric Chloride (3 Reactive Sites) MonoSub Mono-substituted Triazine (2 Reactive Sites) CC->MonoSub  Nucleophile 1  0-5 °C DiSub Di-substituted Triazine (1 Reactive Site) MonoSub->DiSub  Nucleophile 2  ~25 °C (RT) TriSub Tri-substituted Triazine (Final Product) DiSub->TriSub  Nucleophile 3  >70 °C (Heat)

Caption: Temperature-gated sequential substitution on a cyanuric chloride core.

Practical Implementation: Protocols and Methodologies

A plausible and controllable synthetic route to 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine involves the radical bromination of 2,4,6-trimethyl-1,3,5-triazine. This section details the necessary equipment and a representative protocol where temperature control is explicitly defined at each stage.

Essential Experimental Apparatus

Precision temperature control requires a well-designed reactor setup. Standard laboratory glassware is often insufficient for managing the potential exotherms of a reaction at scale.

Core Components:

  • Jacketed Glass Reactor: Allows for the circulation of a thermal fluid for efficient heating and cooling.

  • Overhead Mechanical Stirrer: Ensures homogenous mixing and efficient heat transfer throughout the reaction medium.

  • Digital Temperature Probe (Thermocouple): Placed directly in the reaction mixture to provide accurate real-time temperature readings.

  • Programmable Recirculating Chiller/Heater: The heart of the temperature control system, capable of precisely maintaining the jacket temperature.

  • Reagent Addition Funnel/Syringe Pump: For the controlled, dropwise addition of reactive reagents to manage the rate of heat generation.

  • Inert Gas Inlet and Reflux Condenser: To maintain an inert atmosphere (e.g., Nitrogen or Argon) and prevent the loss of volatile components.

G cluster_reactor Reactor Assembly cluster_control Control System reactor Jacketed Reactor (Reaction Mixture) condenser Reflux Condenser reactor->condenser chiller Recirculating Chiller/Heater reactor->chiller Fluid Out stirrer Overhead Stirrer stirrer->reactor Mixing probe Temperature Probe (T) probe->reactor Measures Internal Temp probe->chiller Feedback Loop add_funnel Addition Funnel add_funnel->reactor Reagent Feed chiller->reactor Cooling/Heating Fluid In

Caption: Diagram of a temperature-controlled synthesis setup.

Representative Synthesis Protocol

Disclaimer: This protocol is a representative method based on established principles of radical bromination and triazine chemistry. It must be thoroughly risk-assessed and optimized in a controlled laboratory setting.

Reaction: 2,4,6-trimethyl-1,3,5-triazine → 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine

Materials:

  • 2,4,6-trimethyl-1,3,5-triazine

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., AIBN or Vazo-64)

  • Anhydrous Solvent (e.g., Carbon Tetrachloride or Acetonitrile)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup & Inerting:

    • Assemble the dry jacketed reactor system as shown in the diagram above.

    • Charge the reactor with 2,4,6-trimethyl-1,3,5-triazine and the chosen anhydrous solvent.

    • Purge the system with inert gas for at least 30 minutes to remove oxygen, which can interfere with radical reactions.

  • Initial Temperature Stabilization:

    • Set the recirculating chiller to the desired initial reaction temperature, for example, 55 °C. Allow the reactor contents to equilibrate to this temperature while stirring.

  • Controlled Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) and the radical initiator in the solvent.

    • Crucial Step: Add the NBS/initiator solution to the reactor dropwise via an addition funnel or syringe pump over a period of 2-3 hours.

    • Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the internal temperature does not rise more than 2-3 °C above the setpoint (jacket temperature). If a significant exotherm is observed, immediately halt the addition and allow the system to cool.

  • Reaction and Maturation:

    • After the addition is complete, maintain the reaction mixture at the set temperature (e.g., 55-60 °C) for an additional 4-6 hours, or until reaction monitoring (e.g., TLC, GC-MS) indicates completion.

  • Cooling and Quenching:

    • Once the reaction is complete, set the chiller to 10 °C to cool the mixture.

    • Filter the cooled reaction mixture to remove the succinimide byproduct.

    • Carefully quench any remaining reactive bromine species as per standard laboratory procedures.

  • Work-up and Purification:

    • Proceed with standard aqueous work-up and solvent removal.

    • Purify the crude product, for example, by recrystallization or column chromatography.

Impact of Temperature on Synthesis Outcome

The choice of reaction temperature is a trade-off between reaction rate and selectivity. The following table illustrates the expected outcomes of thermal deviations.

Temperature ConditionExpected Effect on ReactionProbable Outcome
Too Low (e.g., < 40 °C) The rate of radical initiation is too slow.Low Yield: The reaction stalls or proceeds too slowly to be practical. Incomplete conversion results in a mixture of partially brominated triazines.
Optimal (e.g., 55-65 °C) Balanced rate of initiation and propagation without significant side reactions.High Yield & Purity: Favorable conditions for the desired mono-bromination at each methyl group, leading to the target product.
Too High (e.g., > 80 °C) Rapid, uncontrolled radical formation; potential for product decomposition.Low Yield & High Impurity: Increased formation of di- and tri-brominated byproducts on a single methyl group. Potential for solvent-derived impurities and degradation of the triazine ring.[3][4]

Troubleshooting and Thermal Safety

Even with a robust setup, thermal deviations can occur. A proactive troubleshooting strategy is essential.

Issue ObservedPotential Temperature-Related CauseRecommended Solution
Reaction Stalls / Low Conversion Reaction temperature is too low, failing to overcome the activation energy for radical initiation.Gradually increase the jacket temperature in 5 °C increments. Consider adding a small additional portion of the radical initiator.
Low Yield with Complex Mixture of Byproducts Reaction temperature was too high, leading to over-bromination, side reactions, or product degradation.Reduce the reaction temperature. Slow down the rate of reagent addition to better manage the exotherm. Ensure efficient stirring.
Sudden, Rapid Temperature Spike Rate of reagent addition is too fast for the system's heat removal capacity (approaching thermal runaway).IMMEDIATELY stop the reagent addition. If necessary, apply emergency cooling (e.g., set chiller to its lowest temperature). Be prepared to execute a pre-planned quenching procedure.

Thermal Safety is Non-Negotiable: All halogenation reactions should be considered potentially hazardous. Always perform a thorough risk assessment before beginning any experiment. Start with a small-scale trial to understand the reaction's thermal profile before scaling up. Ensure adequate ventilation and have appropriate personal protective equipment and emergency quenching materials readily available.

Conclusion

In the synthesis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine, temperature is the most critical control parameter. It directly dictates the reaction's kinetics, selectivity, and safety profile. By understanding the underlying thermochemical principles and implementing a robust experimental setup with precise monitoring, researchers can effectively navigate the synthesis, minimizing side reactions and maximizing the yield and purity of the target compound. The protocols and strategies outlined in this guide provide a solid foundation for achieving a successful and safe synthesis.

References

  • T. Watanabe, A. P. D. L. G. C. D. FluoriDe ReactioDs with Structured CarboD. Elsevier.
  • BenchChem. (2025). optimization of solvent and temperature for 1,2,4-triazine reactions. BenchChem.
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  • Gotthardt, P., et al. (n.d.). Optimized Synthesis of Solution‐Processable Crystalline Poly(Triazine Imide)
  • Cheng, G., et al. (n.d.). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (. California Institute of Technology.
  • Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. BenchChem.
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  • El-Faham, A., et al. (2020). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. MDPI.
  • Sigma-Aldrich. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine 97%. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Santa Cruz Biotechnology.
  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.).
  • PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. PubChem.
  • Kessenikh, A. V., et al. (n.d.). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
  • Gumbi, B. (n.d.).
  • Brozena, A., et al. (2019). Vapor Pressures of 2,4,6-Trimethyl-1,3,5-triazine (TMTZ) and 2,4,6-Trimethoxy-1,3,5-triazine (TMoxTZ). DTIC.
  • Naß, B., et al. (2019).
  • Teeters, W. O., & Gradsten, M. A. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Organic Syntheses Procedure.
  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Tris(bromofluoromethyl)-s-triazine Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heavily halogenated heterocycles. Tris(bromofluoromethyl)-s-triazine presents a unique purification challenge: the strongly electron-withdrawing bromofluoromethyl groups render the triazine core highly electrophilic and sensitive to moisture, while the synthesis itself often yields closely related, incompletely halogenated analogs.

This guide is designed to move beyond simple step-by-step instructions. By understanding the chemical causality behind byproduct formation, you can deploy self-validating purification systems that guarantee high-purity yields.

Mechanistic Understanding of Byproduct Formation

Before selecting a purification strategy, you must understand the nature of your impurities:

  • Hydrolysis Byproducts (Hydroxy-s-triazines): The highly electrophilic nature of the triazine core makes it susceptible to nucleophilic attack by ambient moisture. This leads to the substitution of halogenated groups, forming insoluble monohydroxy or dihydroxy triazine derivatives. Preventing this requires strict anhydrous conditions, often achieved via azeotropic dewatering of the reaction solvent [1][1].

  • Incomplete Halogenation Analogs: During cyclotrimerization or halogen exchange, steric hindrance and electronic deactivation can stall the reaction. This leaves byproducts like bis(bromofluoromethyl)fluoromethyl-s-triazine, which share nearly identical solubility profiles with the target compound [2][2].

Diagnostic Purification Workflow

Use the following logical workflow to determine the optimal purification strategy based on your analytical data (GC-MS or TLC).

G Start Crude Tris(bromofluoromethyl) -s-triazine Analysis GC-MS / TLC Analysis Start->Analysis Hydrolysis Acidic/Hydrolysis Byproducts Detected? Analysis->Hydrolysis Halogen Incomplete Halogenation Byproducts Detected? Hydrolysis->Halogen No AlkWash Mild Alkaline Wash (2% Na2CO3) Hydrolysis->AlkWash Yes Distill Vacuum Distillation (Short-Path) Halogen->Distill Scale > 10g Chromato Fluorinated/Silica Chromatography Halogen->Chromato Scale < 10g AlkWash->Halogen Pure Pure Target Compound (>98% Purity) Distill->Pure Chromato->Pure

Diagnostic workflow for selecting a purification strategy based on byproduct profiles.

Troubleshooting Guides & FAQs

Q1: My crude product contains a white, insoluble powder that clogs my chromatography column. What is it, and how do I remove it? A1: This is a classic symptom of moisture contamination. The insoluble powder is a monohydroxy-s-triazine byproduct. Because these hydroxy compounds form a robust intermolecular hydrogen-bonding network, they exhibit near-zero solubility in non-polar organic solvents. Causality & Solution: Do not attempt to push this through a silica column. Instead, exploit the acidity of the hydroxyl group. Washing the crude mixture with a dilute alkaline solution (e.g., 2% Na₂CO₃) deprotonates the byproduct, partitioning it cleanly into the aqueous layer as a sodium salt [3][3].

Q2: TLC shows a closely eluting impurity just below my target spot. Recrystallization isn't working. How can I isolate the pure product? A2: You are dealing with an incompletely halogenated byproduct. Because the structural difference is merely one or two halogen atoms, the bulk solubility profiles are nearly identical, rendering recrystallization ineffective. Causality & Solution: The slight difference in dipole moment caused by the missing heavy halogen atom allows for separation via column chromatography. Using a highly non-polar solvent system exploits these minute electronic differences [4][4].

Q3: During vacuum distillation, my product turns yellow and the yield drops significantly. What is going wrong? A3: Halogenated s-triazines are thermally labile. Extended heating at atmospheric or low vacuum pressures induces thermal decomposition and oligomerization [2][2]. Causality & Solution: You must minimize thermal residence time. Switch to a high-vacuum short-path distillation setup (<0.1 Torr). This drastically lowers the boiling point, allowing the product to vaporize before reaching its thermal decomposition threshold.

Quantitative Comparison of Purification Methods
Purification StrategyTarget Byproduct RemovedTypical Yield RecoveryPurity AchievedScalability
Mild Alkaline Wash Hydroxy-s-triazines (Hydrolysis)> 95%90 - 95%High (>100g)
Flash Chromatography Incompletely Halogenated Analogs75 - 85%> 98%Low (<10g)
Short-Path Distillation Oligomers & Unreacted Precursors80 - 90%> 99%High (>50g)
Self-Validating Experimental Protocols
Protocol A: Mild Alkaline Wash for Hydroxy-s-triazine Removal

This protocol exploits the pKa difference between the target compound and its hydrolysis byproducts [3][3].

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Toluene or Dichloromethane) at a ratio of 10 mL per gram of crude.

    • Causality: The highly lipophilic target compound dissolves readily, while the hydrogen-bonding hydroxy byproducts remain suspended as a fine powder.

  • Alkaline Addition: Add an equal volume of 2% aqueous Na₂CO₃ solution.

    • Causality: The mild base is strong enough to deprotonate the acidic hydroxyl groups of the byproducts, but weak enough to prevent base-catalyzed hydrolysis of the target compound's bromofluoromethyl groups.

  • Agitation: Stir vigorously for 30 minutes at room temperature (do not exceed 25°C).

  • Phase Separation & Validation: Transfer to a separatory funnel and allow the layers to separate.

    • Self-Validation: The system validates itself if the aqueous phase becomes slightly cloudy/yellow (containing the byproduct salts) and the organic phase clarifies completely. If the organic phase remains cloudy, repeat Step 2.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography for Halogenated Analogs

Use this method to separate incompletely halogenated analogs that survive the alkaline wash [4][4].

  • Column Preparation: Pack a column with standard silica gel (or a fluorinated stationary phase if available) using 100% Hexanes.

  • Dry Loading: Dissolve the sample in a minimum amount of DCM, add silica gel (3x the mass of the crude), and evaporate to a free-flowing powder. Load this onto the column.

    • Causality: Tris(bromofluoromethyl)-s-triazine will streak severely if loaded in a polar liquid solvent. Dry loading ensures a tight, uniform initial band.

  • Elution: Elute using an isocratic flow of 100% Hexanes. If the product does not elute after 3 column volumes, cautiously increase polarity to 98:2 Hexanes:Ethyl Acetate.

    • Causality: The target compound lacks hydrogen bond donors and is highly lipophilic, causing it to elute very early. Incompletely halogenated byproducts have slightly stronger dipole interactions with the silica and will elute later.

  • Fraction Analysis: Monitor fractions via GC-MS or TLC (UV 254 nm).

    • Self-Validation: The target compound will consistently appear as the first major UV-active fraction. Any subsequent overlapping spots indicate the presence of the incompletely halogenated analogs.

References
  • Source: Google Patents (US8765753B2)
  • Source: Google Patents (US4112226A)
  • Source: d-nb.
  • Technical Support Center: s-Triazine Synthesis Source: Benchchem URL

Sources

Technical Support Center: Overcoming Steric Hindrance with Tris(bromofluoromethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for Tris(bromofluoromethyl)-s-triazine . As a highly specialized fluorinated building block, this reagent is invaluable for introducing bromofluoromethyl groups in drug development and materials science. However, its unique structural topology presents significant synthetic challenges. This guide, developed by senior application scientists, provides mechanistic insights, self-validating protocols, and data-driven workflows to help you bypass these barriers.

Mechanistic FAQs: Understanding the "Why"

Q1: Why are my nucleophilic aromatic substitution (SNAr) yields so low when using this reagent? A1: The core issue is severe steric hindrance. While the s-triazine ring is highly electron-deficient and theoretically primed for SNAr, the three bromofluoromethyl (-CHBrF) groups create a massive steric "umbrella." The large Van der Waals radius of the bromine atoms (approx. 1.85 Å) physically blocks the optimal Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the electrophilic carbon centers on the triazine ring 1[1]. Consequently, bulky nucleophiles fail to reach the transition state, resulting in unreacted starting materials 2[2].

Q2: Don't the strongly electron-withdrawing fluorine atoms accelerate the reaction? A2: Electronically, yes. The fluorine atoms increase the electrophilicity of the triazine core by pulling electron density away from the ring. However, this electronic activation is entirely overshadowed by the steric bulk of the haloalkyl groups 3[3]. To harness the electronic benefits, you must apply sufficient thermal or microwave energy to overcome the steric activation barrier.

Q3: Which solvents are optimal for overcoming this hindrance? A3: You must switch from standard ethereal solvents (like THF) to highly polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), DMF, or DMSO. These solvents stabilize the highly polar Meisenheimer complex transition state, effectively lowering the activation energy required for the sterically hindered attack 2[2].

Visualizing the Steric Barrier

MechanisticPathway A Tris(bromofluoromethyl) -s-triazine B Incoming Nucleophile (e.g., Amine/Thiol) A->B Reaction Setup C Steric Clash (Bulky -CHBrF Groups) B->C Ambient Temp F Elevated Temp / Microwave Activation B->F Optimized Protocol D Bürgi-Dunitz Trajectory Blocked C->D E Low Yield / No Reaction D->E G Successful SNAr Substitution F->G

Fig 1. Mechanistic pathway of steric clash and resolution via thermal activation.

Experimental Protocols

Protocol A: Temperature-Gradient SNAr for Primary Amines

Objective: Achieve mono-substitution while mitigating steric repulsion. Causality: Starting at 0 °C prevents unwanted degradation of the amine, while the gradual ramp to 65 °C provides the kinetic energy required to bypass the -CHBrF steric umbrella.

  • Preparation : In an oven-dried Schlenk flask under N₂, dissolve 1.0 eq of Tris(bromofluoromethyl)-s-triazine in anhydrous THF (0.2 M).

  • Initiation : Cool the solution to 0 °C using an ice bath. Add 1.2 eq of the primary amine dropwise, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Scientist Insight: DIPEA is chosen over Triethylamine because its own steric bulk prevents it from acting as a competing nucleophile.

  • Thermal Ramping : Remove the ice bath and allow the mixture to reach ambient temperature over 1 hour. Equip a reflux condenser and heat to 65 °C for 12 hours.

  • Self-Validation : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Successful conversion is confirmed by the disappearance of the distinct 1:3:3:1 isotopic cluster (characteristic of the Br₃ starting material) and the appearance of the mono-substituted Br₂ product mass.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted Substitution for Secondary/Bulky Nucleophiles

Objective: Force substitution of sterically demanding nucleophiles (e.g., secondary amines, bulky thiols) onto the hindered triazine core. Causality: Microwave irradiation provides rapid, uniform superheating, while NMP stabilizes the highly polar Meisenheimer transition state, effectively lowering the activation energy barrier that the bulk creates.

  • Preparation : In a 10 mL microwave vial, combine 1.0 eq of Tris(bromofluoromethyl)-s-triazine, 1.5 eq of the bulky nucleophile, and 2.5 eq of anhydrous K₂CO₃.

  • Solvent Addition : Suspend the mixture in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Irradiation : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes with high stirring.

  • Self-Validation : Perform TLC (Hexanes:EtOAc 4:1). The highly non-polar starting material (Rf ~0.8) should be completely consumed, replaced by a significantly more polar product spot.

  • Workup : Dilute the mixture with cold water (15 mL) to crash out the product. Filter the resulting precipitate or extract with diethyl ether (5x) to remove the NMP.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the successful circumvention of steric hindrance.

Nucleophile TypeSolventTemp (°C)Activation MethodTime (h)Mono-Sub Yield (%)
Primary Amine (n-Butylamine)THF25Conventional2415%
Primary Amine (n-Butylamine)THF65Conventional1282%
Secondary Amine (Diethylamine)THF65Conventional2412%
Secondary Amine (Diethylamine)NMP120Microwave0.578%
Bulky Thiol (Thiophenol)DMF90Conventional885%

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Low Yield in SNAr Q1 Is Nucleophile Sterically Bulky? Start->Q1 A1_Yes Switch to smaller Nu or use stronger base Q1->A1_Yes Yes A1_No Check Solvent & Temperature Q1->A1_No No Success Product Isolated A1_Yes->Success Q2 Using Polar Aprotic Solvent? A1_No->Q2 A2_No Switch to DMF, DMSO, or NMP Q2->A2_No No A2_Yes Apply Microwave Irradiation (120°C) Q2->A2_Yes Yes A2_No->Success A2_Yes->Success

Fig 2. Decision tree for troubleshooting low yields in hindered triazine reactions.

References

  • Troubleshooting low yields in nucleophilic substitution ...
  • Source: nih.
  • Source: acs.

Sources

Technical Support Center: Controlling Polymerization Side Effects of s-Triazine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for s-triazine chemistry. As researchers and drug development professionals, you understand the immense potential of the s-triazine scaffold in creating novel polymers, covalent organic frameworks, and functional materials. Its versatility, stemming from the sequential reactivity of precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the precise construction of complex architectures.[1][2]

However, this same reactivity can be a double-edged sword, often leading to polymerization side effects that can compromise yields, purity, and the final properties of your material. This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to anticipate, troubleshoot, and control these challenges. Here, we will address the most common issues encountered in the field, explaining the underlying chemical principles and offering field-proven solutions.

Section 1: The Foundation - Understanding the Reactivity of Cyanuric Chloride

The majority of side effects in s-triazine polymerization originate from the unique and highly temperature-dependent reactivity of its most common precursor, cyanuric chloride. The three chlorine atoms on the triazine ring are not substituted simultaneously. Each nucleophilic substitution deactivates the ring, making the subsequent substitution require more energy.[3][4][5] Mastering this principle is the first step to controlling your polymerization.

  • 1st Substitution: Occurs readily at low temperatures (0–5 °C). The ring is highly electrophilic.

  • 2nd Substitution: Requires ambient temperatures (e.g., 20–35 °C).

  • 3rd Substitution: Requires significantly more forcing conditions, such as heating or reflux (often >60 °C), to overcome the deactivated nature of the ring.[5][6][7]

This stepwise reactivity is a powerful tool for creating precisely functionalized, asymmetrical monomers, but it is also the primary source of uncontrolled cross-linking if not managed correctly.

G TCT Cyanuric Chloride (Highly Reactive) Mono Mono-substituted Triazine (Less Reactive) TCT->Mono  Nucleophile 1  0-5 °C Di Di-substituted Triazine (Poorly Reactive) Mono->Di  Nucleophile 2  Room Temp. Tri Tri-substituted Product (Fully Reacted) Di->Tri  Nucleophile 3  Heat / Reflux

Caption: Sequential substitution of cyanuric chloride.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most pressing issues encountered during polymerization with s-triazine reagents in a direct question-and-answer format.

FAQ 1: Uncontrolled Cross-linking & Premature Gelling

Q: My reaction mixture became an insoluble gel far earlier than expected. What caused this, and how can I prevent it?

A: This is a classic sign of uncontrolled cross-linking, where the s-triazine monomer undergoes tri-substitution prematurely, forming a polymer network instead of linear chains or discrete molecules.

Causality: The root cause is almost always a loss of temperature control. If the reaction temperature rises unexpectedly, even locally, it can provide sufficient energy to overcome the activation barrier for the 2nd and 3rd substitutions, leading to rapid, uncontrolled polymerization.[6]

Troubleshooting & Solutions:

  • Strict Temperature Management: This is the single most critical parameter.[4][8]

    • For the first substitution, maintain the reaction in an ice/water bath to keep the internal temperature at 0–5 °C.

    • Use a reliable temperature controller for subsequent heating steps; do not rely on the hotplate's dial setting.

  • Controlled Reagent Addition: Add the nucleophile dropwise using an addition funnel.[3][8] This prevents localized hot spots from the exothermic reaction and allows for better dissipation of heat.

  • Stoichiometric Precision: Use exact molar equivalents for each substitution step.[8] An excess of a polyfunctional nucleophile (like a diamine) will inevitably lead to cross-linking.

  • Solvent Choice: Ensure your solvent can effectively dissipate heat and keep all reactants soluble throughout the reaction.[4]

FAQ 2: Low Polymer Yield & Incomplete Conversion

Q: My final yield is consistently low, and analytical data (TLC, NMR) shows significant amounts of unreacted starting material or partially substituted intermediates. What's going wrong?

A: Low yields can be frustrating and point to several potential issues, from reagent degradation to insufficient reactivity.

Causality & Solutions:

Possible Cause Underlying Mechanism Suggested Solution(s)
Hydrolysis of Cyanuric Chloride Cyanuric chloride is highly sensitive to moisture and will readily hydrolyze to cyanuric acid, consuming your starting material.[4] The rate of hydrolysis is strongly dependent on pH.[9]Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).[4]
Incomplete Final Substitution The triazine ring is significantly deactivated after two substitutions. The final substitution requires higher energy and can be hindered by bulky nucleophiles (steric hindrance).[4]For the third substitution, increase the reaction temperature to reflux.[3] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for difficult substitutions.[10]
Poor Reactant Solubility If a reactant or intermediate precipitates from the solution, the reaction will effectively stop, leading to incomplete conversion.[4]Choose a solvent system where all components, including intermediates, remain soluble at the reaction temperature (e.g., dioxane, THF, DMSO).
Incorrect pH / Base Choice The reaction generates HCl, which must be scavenged. An inappropriate base or pH can lead to side reactions or reagent degradation.Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or NaHCO₃ to neutralize the acid.[1][4]
FAQ 3: Polymer Impurity & Unwanted Side Products

Q: My final product is impure. I suspect side reactions with the solvent or homopolymerization of my triazine monomer. How can I confirm and mitigate this?

A: Impurities often arise from subtle, overlooked side reactions that compete with the main polymerization pathway.

Causality & Solutions:

  • Reaction with Solvents: Protic or reactive solvents can compete with your intended nucleophile. For example, dimethylformamide (DMF) can form Vilsmeier-type adducts with cyanuric chloride.[4]

    • Mitigation: Choose non-reactive solvents like acetone, tetrahydrofuran (THF), or dioxane, especially for the highly reactive first substitution step.[4]

  • Homopolymerization: Certain s-triazine monomers can self-react or "homopolymerize," especially at the elevated temperatures required for the final substitution step.[11] This is common in systems where strong intermolecular interactions (e.g., π-π stacking) exist between monomers.

    • Mitigation: Adjust monomer concentration. Lowering the concentration can disfavor bimolecular homopolymerization reactions. If possible, perform the final, high-temperature step by slowly adding the di-substituted intermediate to a solution containing the final nucleophile at reflux, rather than heating a pre-mixed solution.

  • Hydrolysis Products: As mentioned, water is a reactive nucleophile. Its reaction with chloro-s-triazines will introduce hydroxyl groups, leading to impurities that can be difficult to remove. The presence of these can be confirmed by analytical techniques like LC-MS.[12]

    • Mitigation: Rigorous adherence to anhydrous conditions is paramount.

Caption: Troubleshooting workflow for s-triazine polymerization.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility and minimizing side reactions.

Protocol 1: Controlled Stepwise Synthesis of an Asymmetrically Di-substituted Triazine

This protocol demonstrates the principle of temperature-controlled sequential substitution.

Materials:

  • Cyanuric chloride

  • Nucleophile A (e.g., Aniline)

  • Nucleophile B (e.g., Morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere.

  • Step 1 (Mono-substitution):

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of Nucleophile A (1.0 eq) and DIPEA (1.0 eq) in anhydrous THF.

    • Add the nucleophile solution dropwise to the stirring cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C.[4]

    • Stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Step 2 (Di-substitution):

    • Once the first step is complete (as indicated by TLC), prepare a solution of Nucleophile B (1.0 eq) and DIPEA (1.0 eq) in anhydrous THF in the addition funnel.

    • Allow the reaction flask to warm to room temperature.

    • Add the solution of Nucleophile B dropwise.

    • Stir at room temperature for 12-24 hours, or until TLC shows complete consumption of the mono-substituted intermediate.[1]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DIPEA-HCl salt.

    • Remove the solvent (THF) under reduced pressure using a rotary evaporator.

    • The crude product can now be purified by recrystallization or column chromatography before the final polymerization step.

Protocol 2: Purification of s-Triazine Polymer by Reprecipitation

This method is effective for removing unreacted monomers, catalysts, and low-molecular-weight side products.[]

Procedure:

  • Dissolution: Dissolve the crude polymer product in a minimal amount of a suitable "good" solvent (e.g., DMSO, NMP, or a chlorinated solvent) in which the polymer is highly soluble.

  • Precipitation: In a separate, larger beaker, place a large volume (at least 10x the volume of the polymer solution) of a "poor" solvent or "precipitant" (e.g., methanol, water, hexane) in which the polymer is insoluble but the impurities are soluble.

  • Addition: While vigorously stirring the poor solvent, slowly pour or drop the polymer solution into it. The polymer should immediately precipitate out as a solid.

  • Isolation: Allow the mixture to stir for 30-60 minutes to ensure complete precipitation. Collect the solid polymer by filtration.

  • Washing: Wash the collected polymer cake thoroughly with fresh poor solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified polymer under high vacuum to remove all residual solvents. Repeat the process if necessary until no impurities are detected.[]

References

  • Unraveling the Complexity of Supramolecular Copolymerization Dictated by Triazine–Benzene Interactions - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. (n.d.). ResearchGate. [Link]

  • Triazine-mediated controlled radical polymerization: new unimolecular initiators. (2015). eScholarship, University of California. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Semantic Scholar. [Link]

  • s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage - PMC. (2025). National Center for Biotechnology Information. [Link]

  • A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). (2023). MDPI. [Link]

  • Facilitation of amine-bridged covalent triazine framework synthesis by microwave irradiation. (2025). Sciforum. [Link]

  • Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. (2010). ResearchGate. [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2008). PubMed. [Link]

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (n.d.). ResearchGate. [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026). Springer. [Link]

  • Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. (2022). MDPI. [Link]

  • Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone... (2016). National Center for Biotechnology Information. [Link]

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.). IOPscience. [Link]

  • Effect of pH on the recovery of s-triazine herbicides. (n.d.). ResearchGate. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC. (2021). National Center for Biotechnology Information. [Link]

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Validation & Comparative

Mass Spectrometry Analysis of Bromofluoromethylated Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the bromofluoromethyl (-CFHBr) group is an emerging and highly strategic maneuver in medicinal chemistry. It offers unique lipophilicity, conformational bias, and metabolic stability, making it a valuable motif in drug discovery[1]. However, characterizing these products via mass spectrometry (MS) presents distinct analytical challenges. This guide objectively compares the performance of different MS modalities for analyzing -CFHBr compounds, explains the physical causality behind optimal experimental choices, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.

Mechanistic Context: The Analytical Challenge of the -CFHBr Group

Analyzing bromofluoromethylated compounds requires overcoming three fundamental physicochemical hurdles:

  • Isotopic Complexity: Bromine exists naturally as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. Fluorine is monoisotopic ( ‘19F‘ ). The intact -CFHBr moiety must exhibit this signature doublet in the mass spectrum, which serves as a critical diagnostic tag[2].

  • Bond Lability: The C–Br bond is relatively weak ( ≈280 kJ/mol) compared to the C–F bond ( ≈485 kJ/mol). Hard ionization techniques often cleave this bond prematurely, obscuring the molecular ion and complicating identification[3].

  • Complex Fragmentation Pathways: Collision-induced dissociation (CID) typically results in the competitive neutral loss of hydrogen fluoride (HF, 20 Da) and hydrogen bromide (HBr, 80/82 Da). High-resolution mass analyzers are required to unambiguously assign these fragment structures and differentiate them from isobaric background noise[4].

Comparative Analysis of Mass Spectrometry Modalities

Different MS platforms yield vastly different data profiles for -CFHBr compounds. Table 1 summarizes the performance of three primary modalities.

Table 1: Performance Comparison of MS Modalities for -CFHBr Compounds

ModalityIonization HardnessPrecursor Ion PreservationResolution / Mass AccuracyBest Use CaseLimitations
GC-EI-MS Hard (70 eV)Poor (Extensive C-Br cleavage)Low (Nominal mass)Volatile, low-MW precursors and degradation products[5].Molecular ion is rarely observed; relies heavily on library matching.
LC-ESI-QqQ SoftExcellentLow to MediumHigh-throughput quantification, PK studies.Cannot resolve isobaric interferences during neutral loss of HBr.
LC-HRMS (Q-TOF) SoftExcellentHigh (< 5 ppm)Structural elucidation, exact isotope matching, complex matrices[2][4].Higher instrument cost; generates large data files requiring complex processing.

Causality in Experimental Choices: Building a Self-Validating System

To ensure scientific integrity, the analytical workflow must be designed as a self-validating system. Every step must account for the chemical nature of the analyte:

  • Why Cold Sample Preparation? Certain electron-rich bromofluoromethylated compounds, such as 1-(bromofluoromethyl)-4-methoxybenzene, are chemically unstable and prone to spontaneous decomposition into aldehydes[3]. Maintaining samples at 4°C and analyzing them immediately prevents false negatives caused by degradation.

  • Why Soft Ionization (ESI) over APCI? Atmospheric Pressure Chemical Ionization (APCI) involves higher thermal stress, which can induce in-source thermal degradation of the labile C–Br bond before the molecules even enter the vacuum region. ESI minimizes this thermal stress, preserving the intact precursor.

  • Why Monitor Both Isotopes? A self-validating method must track transitions for both the ‘79Br‘ and ‘81Br‘ isotopologues. If the ratio of the integrated peak areas deviates significantly from 1:1, the signal is likely contaminated by an isobaric interference, instantly flagging the identification as invalid.

Experimental Protocol: LC-HRMS Analysis of Bromofluoromethylated Intermediates

This step-by-step methodology details the characterization of a synthesized bromofluoromethylated product using a Q-TOF mass spectrometer[2][4].

Step 1: Sample Preparation and Stabilization
  • Quench the bromofluoromethylation reaction and extract the crude product using pre-chilled ethyl acetate (4°C) to minimize thermal degradation[3].

  • Dilute the purified compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

  • Store in amber glass vials at 4°C in the autosampler.

Step 2: Chromatographic Separation (UPLC)
  • Column: Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 × 50 mm)[2].

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Column Temperature: 35°C (Optimized to balance peak shape and analyte stability).

Step 3: HRMS Acquisition (ESI-Q-TOF)
  • Instrument: Waters Xevo G2-XS Q-TOF or equivalent[4].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5 kV (Kept relatively low to minimize in-source fragmentation of the C-Br bond).

  • Desolvation: Temperature set to 350°C; Gas Flow set to 800 L/h.

  • Acquisition Mode: Data-Independent Acquisition (e.g., MS E ). Set the collision energy ramp from 15 to 35 eV to capture both the loss of HF (-20.006 Da) and HBr (-79.926 Da / -81.924 Da).

Step 4: Data Processing and Validation
  • Extract the exact mass chromatograms for both [M(79Br)+H]+ and [M(81Br)+H]+ with a narrow mass tolerance of 5 ppm.

  • Verify that the isotopic ratio is approximately 50.5 : 49.5.

  • Analyze the high-energy MS/MS spectra to confirm the presence of the [M−HBr+H]+ product ion, definitively proving the presence of the bromofluoromethyl group.

Workflow Visualization

MS_Workflow Sample Bromofluoromethylated Sample (-CFHBr) UPLC UPLC Separation (Cold extraction, C18 Column) Sample->UPLC ESI Soft Ionization (ESI+) Preserves C-Br Bond UPLC->ESI Precursor Precursor Ion [M+H]+ 1:1 Ratio of 79Br / 81Br ESI->Precursor CID CID Fragmentation (Loss of HF or HBr) Precursor->CID MS/MS Mode HRMS HRMS Detection (Q-TOF / Orbitrap) Precursor->HRMS MS1 Mode CID->HRMS

LC-HRMS workflow for the structural elucidation of bromofluoromethylated compounds.

References

  • Title: Bromofluoromethane (BFM)
  • Source: benchchem.
  • Source: mdpi.
  • Source: acs.
  • Title: Divergent Light-Driven Strategies for the Radical Difluorosulfoximination of Unactivated Alkenes and Propellanes - Rsc.

Sources

A Comparative Guide to Tris(bromofluoromethyl)-s-triazine and Alternative Bromofluoromethylating Agents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Bromofluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. Among the various fluorinated substituents, the bromofluoromethyl (-CF2Br) group offers a unique combination of features. It can act as a bioisostere for other functional groups and serves as a versatile synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutic agents.

This guide provides a comprehensive comparison of Tris(bromofluoromethyl)-s-triazine with other agents used for introducing the bromofluoromethyl group into organic scaffolds. While Tris(bromofluoromethyl)-s-triazine is commercially available, there is a notable scarcity of published experimental data on its application as a bromofluoromethylating agent. Therefore, this guide will leverage an understanding of the reactivity of related s-triazine derivatives and the known chemistry of the bromofluoromethyl group to postulate its potential reactivity. This will be compared and contrasted with well-established, experimentally validated methods for bromofluoromethylation, providing researchers with a clear perspective on the available synthetic tools.

Tris(bromofluoromethyl)-s-triazine: A Potential Radical Source

Tris(bromofluoromethyl)-s-triazine, with the chemical formula C₆Br₃F₃N₃, is a symmetrically substituted triazine ring. The s-triazine core is a stable aromatic heterocycle, and its derivatives are often synthesized via sequential nucleophilic substitution of cyanuric chloride. It is plausible that Tris(bromofluoromethyl)-s-triazine is synthesized in a similar manner.

Given the nature of the bromofluoromethyl group, it is unlikely that this reagent functions as a traditional nucleophilic or electrophilic fluorinating agent for transformations like deoxofluorination. Instead, its potential utility most likely lies in its ability to act as a precursor for the bromofluoromethyl radical (•CF2Br) . The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and can be cleaved under appropriate conditions (e.g., thermal or photochemical initiation) to generate the desired radical species. This radical could then participate in addition reactions with unsaturated systems like alkenes and arenes.

Comparative Analysis of Bromofluoromethylating Agents

A critical evaluation of Tris(bromofluoromethyl)-s-triazine necessitates a comparison with established methods for introducing the bromofluoromethyl group. The most prominent alternative is the use of dibromofluoromethane.

FeatureTris(bromofluoromethyl)-s-triazine (Postulated)Dibromofluoromethane
Reagent Type Radical PrecursorRadical Precursor
CAS Number 402-94-875-61-6
Mechanism Homolytic cleavage of C-Br bond to form •CF2Br radicalHomolytic cleavage of C-Br bond to form •CF2Br radical
Activation Likely requires thermal or photochemical initiationTypically requires a photocatalyst and visible light
Substrate Scope Potentially alkenes and arenesAlkenes, Alkynes, (Hetero)arenes
Key Advantages High molecular weight may offer handling advantages (solid)Readily available, well-documented reactivity and scope
Key Disadvantages Lack of experimental data, unknown efficiency and side productsGaseous at room temperature, requires specific reaction setup
Byproducts s-Triazine core derivativeHalogenated side products

Reaction Mechanisms: A Visual Comparison

The proposed mechanism for the utilization of Tris(bromofluoromethyl)-s-triazine as a bromofluoromethylating agent, alongside the established mechanism for dibromofluoromethane, is illustrated below.

cluster_0 Postulated Radical Generation from Tris(bromofluoromethyl)-s-triazine A Tris(bromofluoromethyl)-s-triazine B s-Triazine Radical A->B Initiation (hν or Δ) C •CF2Br B->C Fragmentation

Caption: Postulated generation of the bromofluoromethyl radical from Tris(bromofluoromethyl)-s-triazine.

cluster_1 Photocatalytic Bromofluoromethylation with Dibromofluoromethane D Photocatalyst (PC) E PC D->E Visible Light F Dibromofluoromethane (CHBr2F) G •CF2Br F->G SET from PC H Alkene I Adduct Radical H->I + •CF2Br J Product I->J Radical Chain Propagation

Caption: Established photocatalytic generation and reaction of the bromofluoromethyl radical from dibromofluoromethane.

Experimental Protocols

Due to the absence of published experimental protocols for Tris(bromofluoromethyl)-s-triazine, this section provides a detailed, validated protocol for the bromofluoromethylation of an alkene using dibromofluoromethane, which serves as a benchmark for this type of transformation.

Protocol: Photocatalytic Hydro-bromofluoromethylation of 1-Octene with Dibromofluoromethane

Materials:

  • 1-Octene

  • Dibromofluoromethane (CHBr2F)

  • Photocatalyst (e.g., fac-Ir(ppy)3)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel equipped with a stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the photocatalyst (1-5 mol%).

  • Add the anhydrous solvent (to make a 0.1 M solution with respect to the alkene).

  • Add 1-octene (1.0 equivalent).

  • Degas the solution with the inert gas for 10-15 minutes.

  • Add dibromofluoromethane (2.0-3.0 equivalents) via syringe.

  • Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-1-fluoroalkane.

Conclusion and Future Outlook

Tris(bromofluoromethyl)-s-triazine presents an intriguing, yet largely unexplored, potential reagent for bromofluoromethylation. Based on the chemical principles of related s-triazine compounds and the known reactivity of the bromofluoromethyl group, it is hypothesized to function as a radical precursor for the •CF2Br radical. However, without experimental validation, its efficacy, substrate scope, and potential advantages over established methods remain speculative.

In contrast, reagents like dibromofluoromethane offer well-documented and reliable protocols for the introduction of the bromofluoromethyl group into a wide range of organic molecules, particularly through photoredox catalysis. For researchers and drug development professionals seeking to incorporate this valuable motif, these established methods currently represent the most practical and predictable approach.

Future research into the reactivity of Tris(bromofluoromethyl)-s-triazine is warranted to determine its viability as a synthetic tool. Should it prove to be an effective and perhaps more conveniently handled source of the bromofluoromethyl radical, it could become a valuable addition to the synthetic chemist's toolkit. Until then, the scientific community must rely on the robust and well-characterized methods that have been successfully employed in the synthesis of complex, fluorinated molecules.

References

  • Patel, R. V., Kumari, P., & Chikhalia, K. H. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents.
  • Chen, F., Xu, X. H., & Qing, F. L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic letters, 23(6), 2364–2369. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Fluoropharm. (n.d.). 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine. Retrieved from [Link]

The Ultimate Comparison Guide: s-Triazine vs. Pyridine-Based Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: March 2026

The integration of fluorine into organic molecules is a cornerstone of modern drug development and materials science. Historically, deoxyfluorination relied heavily on dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor. However, these legacy reagents are notorious for their thermal instability, violent decomposition profiles, and propensity to generate high levels of elimination side products (alkenes)[1][2].

To overcome these limitations, the field has pivoted toward heterocyclic-based fluorinating systems. This guide provides an in-depth, objective comparison of two premier classes of modern fluorinating agents: s-Triazine-based reagents (e.g., Cyanuric Fluoride) and Pyridine-based reagents (e.g., PyFluor, IF5-Pyridine-HF).

Mechanistic Foundations & Reactivity Profiles

Understanding the causality behind reagent selection requires analyzing the electronic environment of their respective heterocyclic cores.

The Pyridine Core: Inductive Activation & Leaving Group Dynamics

Pyridine-based reagents leverage the nitrogen heterocycle as an inductive electron-withdrawing group and a stabilizing ligand. The most prominent modern example is PyFluor (2-pyridinesulfonyl fluoride) .

  • Causality of Selectivity: When an alcohol reacts with PyFluor, it forms an alkoxypyridinesulfonate intermediate. The electron-deficient 2-pyridine ring activates the sulfonate, making it an excellent nucleophile-assisted leaving group. Because the displacement by the fluoride ion occurs via a concerted SN​2 pathway rather than passing through a highly reactive carbocation, the formation of elimination side products (alkenes) is drastically suppressed[1].

  • Thermal Stability: Unlike DAST, which can detonate upon heating, PyFluor is a low-cost, thermally stable liquid that can be handled safely on a preparatory scale[1]. Other variations, such as the Hara Reagent (IF5-Pyridine-HF), utilize pyridine to stabilize highly reactive iodine pentafluoride into an air- and moisture-stable solid[3].

The s-Triazine Core: Highly Electrophilic SN​Ar Hubs

Reagents based on the s-triazine core, most notably Cyanuric Fluoride (2,4,6-trifluoro-1,3,5-triazine) , operate on a completely different mechanistic paradigm.

  • Causality of Reactivity: The s-triazine ring contains three symmetric nitrogen atoms that strongly withdraw electron density, rendering the ring carbons exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar )[4].

  • Target Specificity: Cyanuric fluoride is the gold standard for converting carboxylic acids into acyl fluorides. The carboxylic acid attacks the triazine core, forming a highly reactive acyloxy-triazine intermediate. This intermediate rapidly collapses, delivering a fluoride ion to the carbonyl carbon and expelling cyanuric acid as a byproduct[4][5].

G Substrate Oxygen Nucleophile (Alcohol / Carboxylic Acid) PyFluor PyFluor (Pyridine-based) 2-Pyridinesulfonyl Fluoride Substrate->PyFluor Alcohol + Base TFT Cyanuric Fluoride (s-Triazine) 2,4,6-Trifluoro-1,3,5-triazine Substrate->TFT Carboxylic Acid + Base Int1 Alkoxy-Pyridinesulfonate Intermediate PyFluor->Int1 Nucleophilic Attack Int2 Acyloxy-Triazine Intermediate TFT->Int2 SNAr Reaction Prod1 Alkyl Fluoride (High yield, low elimination) Int1->Prod1 Fluoride Displacement Prod2 Acyl Fluoride (Mild conditions) Int2->Prod2 Fluoride Displacement

Mechanistic divergence between pyridine-based and s-triazine-based fluorination pathways.

Quantitative Performance & Data Comparison

The following table summarizes the operational metrics of PyFluor and Cyanuric Fluoride, benchmarked against the legacy reagent DAST.

ParameterPyFluor (Pyridine-based)Cyanuric Fluoride (s-Triazine)DAST (Legacy Baseline)
Primary Application Deoxyfluorination of aliphatic alcoholsConversion of carboxylic acids to acyl fluoridesAlcohols to alkyl fluorides; Ketones to gem-difluorides
Elimination Byproducts Very Low (<10% in susceptible substrates)[1]None (Not applicable to acyl fluoride synthesis)High (Often >30% alkene formation)[1][2]
Thermal Stability Excellent (Stable at elevated temps)[1]Moderate (Volatile liquid, b.p. 74°C)[4]Poor (Prone to violent exothermic decomposition)[1]
Functional Group Tolerance High (Tolerates carbonyls, primary/secondary alcohols)[1]High (Specific to carboxylic acids/tyrosine residues)[5]Low (Reacts indiscriminately with carbonyls/moisture)
Byproduct Management Water-soluble pyridinesulfonate salts (Easy extraction)Cyanuric acid (Water-soluble, precipitates easily)[6]Corrosive HF gas and dialkylamino derivatives

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. The choice of additives and workup procedures are explicitly tailored to the mechanistic quirks of each reagent.

Protocol A: Deoxyfluorination of Alcohols using PyFluor

Objective: Convert a secondary aliphatic alcohol to an alkyl fluoride with minimal elimination.

  • Preparation: In an oven-dried flask under inert atmosphere (argon/nitrogen), dissolve the target alcohol (1.0 equiv) in anhydrous toluene (0.2 M).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). Causality: DBU is chosen because it is a strong, non-nucleophilic base. It acts as a proton sponge to facilitate the formation of the alkoxypyridinesulfonate intermediate without competing with the alcohol for the electrophilic PyFluor[1].

  • Reagent Introduction: Add PyFluor (1.5 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at 25°C – 50°C for 24 hours. Monitor via TLC. The reaction is self-validating: the disappearance of the alcohol spot and the emergence of a less polar spot (alkyl fluoride) without a highly non-polar alkene smear confirms successful substitution over elimination.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate. The water-soluble pyridinesulfonate byproduct partitions cleanly into the aqueous layer, ensuring the crude organic phase is highly pure prior to column chromatography.

Protocol B: Synthesis of Acyl Fluorides using Cyanuric Fluoride

Objective: Mild conversion of a carboxylic acid to an acyl fluoride for downstream peptide coupling or functionalization.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M) under inert atmosphere.

  • Activation: Add pyridine (1.0 equiv). Causality: Pyridine acts as an acid scavenger. As cyanuric fluoride reacts, HF is generated; pyridine neutralizes this to prevent unwanted side reactions and drives the equilibrium forward.

  • Reagent Introduction: Cool the flask to 0°C. Add Cyanuric Fluoride (1.2 equiv) dropwise. Caution: Cyanuric fluoride is highly toxic and corrosive; perform strictly in a fume hood[4][7].

  • Reaction Execution: Stir at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction by pouring it over crushed ice. Causality: Cyanuric fluoride hydrolyzes rapidly in water to form cyanuric acid[4][6]. Cyanuric acid is highly water-soluble and easily removed in the aqueous wash, leaving the moisture-stable acyl fluoride in the DCM layer. Separate the phases, dry the organic layer over MgSO4​ , and concentrate in vacuo.

Workflow Start Select Fluorination Target Cond1 Aliphatic Alcohol (Primary/Secondary) Start->Cond1 Cond2 Carboxylic Acid (To Acyl Fluoride) Start->Cond2 Prep1 Add PyFluor (1.5 eq) + DBU/Base in Toluene Cond1->Prep1 Prep2 Add Cyanuric Fluoride (1.2 eq) + Pyridine in DCM Cond2->Prep2 React1 Stir at 25-50°C (24-48 hours) Prep1->React1 React2 Stir at 25°C (2-4 hours) Prep2->React2 Workup1 Aqueous Extraction Column Chromatography React1->Workup1 Workup2 Ice Water Quench Phase Separation React2->Workup2

Step-by-step experimental workflows for PyFluor and Cyanuric Fluoride applications.

Conclusion

The choice between s-triazine and pyridine-based fluorinating reagents dictates the success of a synthetic step based on the substrate. Pyridine-based reagents (PyFluor) excel in the deoxyfluorination of complex aliphatic alcohols, offering unmatched thermal stability and protection against elimination pathways[1]. Conversely, s-triazine-based reagents (Cyanuric Fluoride) are unparalleled for the rapid, mild activation of carboxylic acids into acyl fluorides, leveraging the extreme electrophilicity of the triazine ring to drive the reaction forward while generating easily separable byproducts[4][5].

Sources

A Comparative Guide to Halogenated s-Triazines and Benzenes as Co-crystal Formers in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Crystalline Control in Drug Development

In the landscape of modern drug development, the precise control of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystalline form of an API dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability. Co-crystallization, the formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio, has emerged as a powerful technique to modulate these properties without altering the chemical structure of the API itself.[1]

A key strategy in the rational design of co-crystals is the use of "co-formers," molecules that can reliably form robust intermolecular interactions with the API. Among the most promising classes of co-formers are halogenated organic compounds, which can act as potent halogen bond donors. The s-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is a particularly attractive platform for designing such co-formers due to its synthetic versatility and the ability to tune its electronic properties through substitution.[2][3]

This guide focuses on Tris(bromofluoromethyl)-s-triazine, a compound of significant interest due to the presence of both bromine and fluorine, which are known to participate in halogen bonding. However, a thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals a notable absence of single-crystal X-ray diffraction data for this specific molecule.[4] This data gap necessitates a comparative approach to understand its potential as a co-crystal former.

Here, we present a comprehensive comparison of Tris(bromofluoromethyl)-s-triazine with its close analog, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, and two well-characterized halogenated benzene derivatives: 1,4-diiodotetrafluorobenzene and 1,3,5-triiodotrifluorobenzene. By examining the available crystallographic data for these alternatives, we can infer the likely structural behavior of Tris(bromofluoromethyl)-s-triazine and provide a framework for its application in co-crystallization studies.

The Power of Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). The strength of this interaction is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the halogen-bearing molecule.[5] The electron-deficient region on the halogen atom, known as the "σ-hole," is responsible for the directional and specific nature of this interaction, making it a reliable tool for crystal engineering.

Comparative Analysis of Crystallographic Data

While specific data for Tris(bromofluoromethyl)-s-triazine is unavailable, we can draw valuable insights from its analogs and other potent halogen bond donors. The following table summarizes key crystallographic parameters for our selected comparators.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine C₆F₉N₃--------[6][7]
1,4-Diiodotetrafluorobenzene C₆F₄I₂TriclinicP-15.669012.330014.133991.64496.31492.400[8]
1,3,5-Triiodobenzene C₆H₃I₃MonoclinicP2₁/c7.98913.5658.00190117.2990[9]

Analysis of Intermolecular Interactions:

  • 1,4-Diiodotetrafluorobenzene: The crystal structure of co-crystals containing 1,4-diiodotetrafluorobenzene is dominated by strong I···N or I···O halogen bonds. The electron-withdrawing fluorine atoms enhance the σ-hole on the iodine atoms, making them potent halogen bond donors.[5][8] This linear and directional interaction is a powerful tool for assembling predictable supramolecular structures.

  • 1,3,5-Triiodobenzene: In the crystal structure of 1,3,5-triiodobenzene, C—H···I interactions are observed, contributing to the overall packing of the molecules.[9] When used as a co-former, the iodine atoms can participate in halogen bonding with suitable acceptor groups on the API.

Inferred Properties of Tris(bromofluoromethyl)-s-triazine:

Based on the principles of halogen bonding and the data from its analogs, we can predict the following for Tris(bromofluoromethyl)-s-triazine:

  • Strong Halogen Bond Donor: The presence of bromine atoms, which are more polarizable than chlorine, suggests that it will be a strong halogen bond donor. The electron-withdrawing trifluoromethyl groups will further enhance the σ-hole on the bromine atoms.

  • Directional Interactions: The s-triazine core provides a rigid scaffold, and the three bromofluoromethyl groups are positioned symmetrically. This arrangement is likely to lead to highly directional and predictable halogen bonding interactions.

  • Potential for Multiple Interactions: With three potential halogen bonding sites, Tris(bromofluoromethyl)-s-triazine could form complex multi-point interactions with APIs, leading to stable co-crystal structures.

Experimental Protocols

The following protocols provide a general framework for the synthesis of halogenated triazines and their use in co-crystallization experiments.

Synthesis of Substituted s-Triazines

The synthesis of substituted s-triazines often starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions.[10][11]

General Procedure for Nucleophilic Substitution on Cyanuric Chloride:

  • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone).

  • Cool the solution to 0 °C.

  • Add a solution of the first nucleophile dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to proceed for several hours at 0 °C.

  • For the second substitution, raise the temperature to room temperature and add the second nucleophile.

  • For the third substitution, the reaction mixture may need to be heated.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, the product can be isolated by precipitation and purified by recrystallization.

Co-crystal Screening and Synthesis

Several methods can be employed for co-crystal screening and synthesis.[12][13]

1. Liquid-Assisted Grinding (LAG):

  • Place the API and the co-former in a grinding jar in a specific stoichiometric ratio.

  • Add a small amount of a suitable solvent (a few microliters).

  • Grind the mixture using a ball mill or a vortex mixer for a set period (e.g., 30-60 minutes).[14]

  • Analyze the resulting solid by powder X-ray diffraction (PXRD) to identify new crystalline phases.

2. Solvent Evaporation:

  • Dissolve the API and the co-former in a common solvent in a specific stoichiometric ratio.

  • Allow the solvent to evaporate slowly at room temperature.[8]

  • Collect the resulting crystals for analysis by single-crystal X-ray diffraction.

3. Slurry Crystallization:

  • Add the API and co-former to a solvent in which they have limited solubility.

  • Stir the suspension for an extended period (days to weeks).

  • Isolate the solid phase and analyze it by PXRD.

Visualization of Experimental Workflows and Molecular Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

Co-crystallization Workflow cluster_screening Co-crystal Screening cluster_synthesis Single Crystal Growth API API Grinding Grinding API->Grinding Slurry Slurry API->Slurry Co-former Co-former Co-former->Grinding Co-former->Slurry PXRD Analysis PXRD Analysis Grinding->PXRD Analysis Slurry->PXRD Analysis Solvent Evaporation Solvent Evaporation PXRD Analysis->Solvent Evaporation Positive Hit Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Solvent Evaporation->Single Crystal X-ray Diffraction

Caption: Experimental workflow for co-crystal screening and single crystal growth.

Molecular_Structures cluster_triazines s-Triazine Derivatives cluster_benzenes Halogenated Benzenes Trifluoromethyl 2,4,6-Tris(trifluoromethyl)- 1,3,5-triazine Diiodotetrafluorobenzene 1,4-Diiodotetrafluorobenzene Triiodobenzene 1,3,5-Triiodobenzene

Sources

Spectroscopic Resolution and Impurity Profiling of Tris(bromofluoromethyl)-s-triazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fluorinated materials and pharmaceutical intermediates, I frequently encounter the analytical challenges associated with highly halogenated heterocycles. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (CAS: 402-94-8) [1] is a specialized reagent and intermediate. The bromofluoromethyl (–CHBrF) group is increasingly leveraged in drug design as a polarized hydrogen-bond donor and a lipophilic bioisostere [2].

However, the synthesis of this compound—typically via the cyclotrimerization of bromofluoroacetonitrile or targeted halogen exchange—rarely yields a 100% pure product. The reaction thermodynamics and the reactivity of the triazine core [3] inevitably generate closely related structural impurities.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) in resolving these impurities. By understanding the causality behind these analytical techniques, researchers can implement a self-validating system for rigorous quality control.

Mechanistic Origins of Target Impurities

To design an effective analytical workflow, we must first understand why specific impurities form. The synthesis of tris(bromofluoromethyl)-s-triazine is susceptible to three primary defect pathways:

  • Impurity A (Over-bromination): Radical side-reactions or excess brominating agents can convert a –CHBrF group into a dibromofluoromethyl (–CBr₂F) group.

  • Impurity B (Under-bromination): Incomplete halogenation leaves a fluoromethyl (–CH₂F) group intact [4].

  • Impurity C (Hydrolysis): The electron-deficient s-triazine ring is highly susceptible to nucleophilic attack by trace moisture, leading to ring-opening or the formation of cyanuric acid derivatives (amides/hydroxyls) [3].

SynthesisPathways Precursor Bromofluoroacetonitrile (Starting Material) Product 2,4,6-Tris(bromofluoromethyl)- 1,3,5-triazine (Target Product) Precursor->Product Ideal Cyclotrimerization ImpB Fluoromethyl Derivative (Impurity B) Precursor->ImpB Incomplete Halogenation ImpA Dibromofluoromethyl Derivative (Impurity A) Product->ImpA Excess Br2 (Radical) ImpC Hydrolyzed Triazine (Impurity C) Product->ImpC Trace H2O (Nucleophilic)

Fig 1: Thermodynamic and kinetic pathways leading to common impurities in halogenated s-triazine synthesis.

Comparative Spectroscopic Methodologies

A single analytical technique cannot definitively profile all impurity classes. We must compare and orthogonalize our methods to create a self-validating dataset.

Multinuclear NMR (¹⁹F, ¹H, ¹³C): The Gold Standard for Structural Causality

NMR is the most powerful tool for this application because the spin-spin coupling obeys strict quantum mechanical rules, providing a mathematical proof of structure [2].

  • The Target (–CHBrF): The ¹⁹F nucleus (Spin I=1/2) is adjacent to a single ¹H nucleus (Spin I=1/2). According to the n+1 rule, the ¹⁹F signal will split into a doublet (²J_{HF} ≈ 45–55 Hz). The ¹H spectrum will show a corresponding doublet.

  • Impurity A (–CBr₂F): Lacks an adjacent proton. The ¹⁹F signal manifests as a sharp singlet .

  • Impurity B (–CH₂F): The ¹⁹F nucleus is split by two equivalent protons, yielding a triplet .

GC-MS (Electron Ionization): The Gold Standard for Halogen Counting

Because triazines are relatively volatile, GC-MS is highly effective. The causality here relies on the natural isotopic abundance of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1). The molecular ion (M⁺) cluster acts as a definitive fingerprint for the degree of halogenation.

  • The Target (3 Br atoms): Exhibits a classic binomial expansion of 1:3:3:1 for M, M+2, M+4, and M+6.

  • Impurity A (4 Br atoms): Shifts the cluster to a 1:4:6:4:1 ratio.

  • Impurity B (2 Br atoms): Shifts the cluster to a 1:2:1 ratio.

FTIR Spectroscopy: Rapid Screening for Degradation

While NMR and MS excel at identifying halogen variations, FTIR is superior for detecting Impurity C (hydrolysis). The intact s-triazine ring exhibits sharp C=N stretching at ~1550 cm⁻¹. Hydrolysis introduces massive, broad O–H or N–H stretching bands at 3200–3400 cm⁻¹ and strong C=O (carbonyl) stretches at ~1700 cm⁻¹, which are entirely absent in the pure target.

Quantitative Data Comparison

The following tables summarize the expected spectroscopic markers used to differentiate the target product from its primary impurities.

Table 1: NMR Chemical Shifts and Coupling Constants
Compound / Group¹⁹F NMR MultiplicityExpected ¹⁹F Shift (ppm)²J_{HF} Coupling (Hz)¹H NMR Multiplicity
Target (–CHBrF) Doublet (d)-105 to -115~ 50.0Doublet (d)
Impurity A (–CBr₂F) Singlet (s)-60 to -75N/ANone (No proton)
Impurity B (–CH₂F) Triplet (t)-210 to -230~ 47.0Doublet of doublets (dd)
Table 2: GC-MS Isotopic Signatures and FTIR Markers
CompoundBr CountMS Isotopic Ratio (M : M+2 : M+4 : M+6 : M+8)Key FTIR Markers (cm⁻¹)
Target Product 31 : 3 : 3 : 1 : 01550 (C=N), 1050 (C-F)
Impurity A 41 : 4 : 6 : 4 : 11550 (C=N), 1050 (C-F)
Impurity B 21 : 2 : 1 : 0 : 01550 (C=N), 1050 (C-F)
Impurity C VariableVariable (Loss of Br)3300 (O-H/N-H), 1700 (C=O)

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating experimental workflows.

Protocol 1: Multinuclear NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 15.0 mg of the synthesized triazine sample. Dissolve completely in 0.6 mL of anhydrous Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard Addition: Add 5.0 µL of Fluorobenzene (C₆H₅F) as an internal ¹⁹F chemical shift reference (set to -113.15 ppm). This ensures absolute shift accuracy across different magnetic fields.

  • Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure complete relaxation of the electron-poor protons.

    • ¹⁹F NMR: 64 scans, proton-decoupled (19F{1H}) and proton-coupled (19F) spectra must both be acquired. Comparing the decoupled singlet to the coupled multiplet validates the exact number of adjacent protons.

Protocol 2: GC-MS Impurity Profiling
  • Sample Dilution: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Hexane. Vortex for 30 seconds.

  • Column Selection: Use a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) to resolve halogenated isomers based on boiling point.

  • Temperature Program: Initial temp 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Mass Analyzer: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 600.

  • Validation Step: Extract the ion chromatograms (EIC) for the exact masses of the expected M⁺ clusters. Integrate the area under the peaks to determine the relative % of Impurities A and B.

AnalyticalWorkflow cluster_0 Orthogonal Screening Step1 Sample Preparation (Anhydrous CDCl3 / Hexane) Step2 GC-MS (EI Mode) Isotopic Ratio Analysis Step1->Step2 Volatile Fraction Step3 FTIR Spectroscopy Functional Group Scan Step1->Step3 Solid/Film Step4 Multinuclear NMR 19F, 1H, 13C Acquisition Step1->Step4 Non-destructive Step5 Data Synthesis & Impurity Profiling Step2->Step5 Br Atom Count Step3->Step5 Hydrolysis Status Step4->Step5 J-Coupling Causality

Fig 2: Orthogonal analytical workflow for comprehensive impurity identification.

Conclusion & Best Practices

For drug development professionals utilizing 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine, relying on a single analytical method is a critical failure point. GC-MS provides unparalleled clarity on the degree of halogenation through isotopic clustering, while ¹⁹F NMR provides absolute mathematical proof of the position and nature of the halogenation via scalar coupling. By integrating these techniques with FTIR for degradation monitoring, researchers establish a robust, self-validating framework that ensures the integrity of downstream fluorinated active pharmaceutical ingredients (APIs).

References

  • ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved March 11, 2026, from[Link]

  • Google Patents. (2012). US20120273421A1 - Solvent and acid stable membranes, methods of manufacture thereof and methods of use thereof inter alia for separating metal ions from liquid process streams.

Cost-Benefit Analysis & Comparison Guide: Tris(bromofluoromethyl)-s-triazine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorinated motifs—specifically the bromofluoromethyl (-CHBrF) and monofluoromethyl (-CH₂F) groups—is a highly sought-after technique in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and target binding affinity[1],[2]. Historically, the transfer of these functional groups relied heavily on volatile, ozone-depleting substances (ODS) such as dibromofluoromethane (CHBr₂F)[3].

As pharmaceutical research shifts toward sustainable, scalable, and highly reproducible methodologies, bench-stable solid reagents have emerged as superior alternatives to gaseous precursors[2]. This guide provides an in-depth cost-benefit analysis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (TBMT, CAS: 402-94-8) [4], comparing its performance against traditional reagents and providing a self-validating experimental protocol for its application in photoredox catalysis.

Mechanistic Rationale: The Triazine Advantage

To understand the economic and operational benefits of TBMT, one must first analyze its structural causality. TBMT features a highly electron-deficient 1,3,5-triazine core substituted with three identical bromofluoromethyl groups[4].

In the context of visible-light photoredox catalysis, the strongly electron-withdrawing nature of the triazine ring significantly lowers the reduction potential of the adjacent C-Br bonds. Upon single-electron transfer (SET) from an excited-state photocatalyst, the C-Br bond undergoes facile mesolytic cleavage to generate the reactive •CHBrF radical. Crucially, because TBMT possesses three -CHBrF moieties per molecule, it offers an exceptional theoretical atom economy of 3:1 compared to monomeric reagents, fundamentally altering the cost-per-reaction dynamics.

G PC Photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]+ TBMT TBMT (CAS 402-94-8) PC->TBMT SET Reduction (Visible Light) Radical •CHBrF Radical TBMT->Radical C-Br Cleavage Substrate Heteroarene Substrate Radical->Substrate Radical Addition Product Functionalized Product Substrate->Product Oxidation & Deprotonation

Figure 1: Photoredox catalytic cycle for •CHBrF transfer using TBMT.

Comparative Performance & Cost-Benefit Analysis

When evaluating reagents for late-stage functionalization, the "true cost" extends far beyond the catalog price per gram. It encompasses handling infrastructure, environmental compliance, atom efficiency, and downstream purification.

Quantitative Reagent Comparison
Evaluation MetricDibromofluoromethane (CHBr₂F)Sulfone-Based ReagentsTBMT (CAS 402-94-8)
Physical State Volatile Liquid / GasSolidSolid
Atom Economy (Active/Mole) 1 Equivalent1 Equivalent3 Equivalents
Ozone Depleting Potential High (Regulated ODS)NoneNone
Handling Infrastructure Pressurized Schlenk lines, Cold-fingerStandard BenchtopStandard Benchtop
Byproduct Profile HBrAryl sulfinates (stoichiometric waste)Triazine derivatives (easily washed)
Relative Cost-per-Reaction High (due to evaporative loss & compliance)Moderate (complex multi-step synthesis)Low (high atom efficiency & precise dosing)
Economic & Environmental Breakdown
  • Direct Operational Costs : While TBMT may present a higher initial procurement cost than bulk CHBr₂F gas, its triple-payload capacity reduces the molar equivalents required by 66%. Furthermore, it eliminates the capital expenditure associated with specialized cold-finger condensers and pressurized Schlenk lines required for volatile gases[3].

  • Environmental & Regulatory Compliance : Dibromofluoromethane is an ozone-depleting substance facing strict phase-outs and regulatory scrutiny[3]. TBMT bypasses Montreal Protocol restrictions, eliminating hazardous waste disposal fees and regulatory bottlenecks during API scale-up.

  • Yield and Reproducibility : Gaseous reagents often suffer from variable stoichiometry due to evaporation, leading to inconsistent yields. TBMT's solid state ensures precise gravimetric dosing, directly translating to higher reproducibility and tighter yield variances in high-throughput screening[2].

CostBenefit Root Reagent Selection: Bromofluoromethylation TBMT TBMT (Solid Reagent) Root->TBMT DBFM CHBr2F (Volatile Gas) Root->DBFM Cost1 High Atom Economy (3 eq. CHBrF/mole) TBMT->Cost1 Safety1 Bench-Stable & Non-Ozone Depleting TBMT->Safety1 Cost2 Low Atom Economy (1 eq. CHBrF/mole) DBFM->Cost2 Safety2 Ozone Depleting & Pressurized Handling DBFM->Safety2

Figure 2: Comparative cost-benefit logic tree for evaluating bromofluoromethylation reagents.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the Visible-Light-Mediated C-H Bromofluoromethylation of Heteroarenes is designed as a self-validating system.

Step 1: Reagent Preparation & Stoichiometry

  • Action : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), TBMT (0.17 mmol, 0.33 equiv.), photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), and K₂HPO₄ (1.0 mmol).

  • Causality : TBMT is dosed at exactly 0.33 equivalents because each molecule contains three active -CHBrF groups, maximizing atom economy. K₂HPO₄ is required to neutralize the HBr byproduct generated during the rearomatization step, preventing acid-catalyzed degradation of the photocatalyst.

Step 2: Solvent Addition & Degassing

  • Action : Add 5.0 mL of anhydrous acetonitrile (MeCN). Subject the mixture to three rigorous freeze-pump-thaw cycles under an argon atmosphere.

  • Causality : Dissolved oxygen is a potent triplet quencher. If not rigorously removed, O₂ will intercept the excited state of the Iridium catalyst via energy transfer (forming singlet oxygen), completely shutting down the single-electron transfer (SET) required to activate TBMT.

Step 3: Photochemical Activation

  • Action : Irradiate the reaction mixture using 456 nm blue LEDs at room temperature for 12 hours. Maintain vigorous stirring.

  • Causality : The 456 nm wavelength perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium complex. Room temperature is maintained using a cooling fan to ensure that the reaction is purely photochemical, ruling out thermal background reactions.

Step 4: Self-Validation & Mechanistic Trapping (Parallel Control)

  • Action : Set up an identical parallel reaction, but add 1.5 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) prior to degassing.

  • Causality & Validation : This serves as an internal self-validating mechanistic control. TEMPO is a stable radical that will rapidly trap the transient •CHBrF intermediate. The complete suppression of the desired product and the subsequent LC-MS detection of the TEMPO-CHBrF adduct confirms that the reaction proceeds via the proposed radical pathway rather than a two-electron nucleophilic substitution.

References

  • ChemicalBook . "402-94-8 | CAS DataBase - ChemicalBook". 4[4]

  • Benchchem . "Bromofluoromethane | High-Purity Reagent | RUO - Benchchem". 1[1]

  • MDPI . "Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis". 5[5]

  • DOI / Wiley . "Visible Light-Mediated C-H Monofluoromethylation of (Hetero)Arenes - Liu - 2025". 2[2]

  • NIH / PMC . "Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene". 3[3]

Sources

A Comparative Guide to Validating the Purity of Tris(bromofluoromethyl)-s-triazine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with potential pharmaceutical applications, the rigorous assessment of purity is a cornerstone of safety and efficacy. Tris(bromofluoromethyl)-s-triazine, a compound of interest due to its trifluoromethyl and bromo-functionalized s-triazine core, requires precise analytical methods to ensure the absence of potentially harmful impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by a detailed experimental protocol and data interpretation guidelines.

The synthesis of s-triazine derivatives often starts from cyanuric chloride, where sequential nucleophilic substitutions can lead to a variety of process-related impurities, including starting materials, intermediates, and by-products from side reactions.[1][2][3] Therefore, a robust analytical method is paramount for accurate purity determination.

The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique in the pharmaceutical industry for purity assessment due to its high resolution, sensitivity, and versatility.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile molecules, a category that includes many triazine derivatives.[1] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is a common and effective approach for these types of compounds.[4][5]

For halogenated compounds like Tris(bromofluoromethyl)-s-triazine, specialized stationary phases, such as fluorinated phases, can offer enhanced selectivity and retention compared to traditional C18 columns.[6]

Comparison with Orthogonal Methods

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected.[1] The table below compares HPLC with other common analytical techniques.

Technique Principle Advantages for Tris(bromofluoromethyl)-s-triazine Analysis Limitations
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities. Quantitative accuracy and precision. Suitable for non-volatile compounds.[1]Requires chromophoric impurities for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity for volatile impurities. Provides molecular weight information for impurity identification.[1]Not suitable for non-volatile or thermally labile compounds. The triazine ring may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for impurity identification. Quantitative NMR (qNMR) can determine purity without impurity reference standards.[5]Lower sensitivity compared to chromatographic methods. Complex spectra with multiple impurities can be difficult to interpret.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and specificity. Provides molecular weight information for non-volatile impurities.[5][7]Can be more complex to operate and maintain than HPLC-UV.

A Self-Validating HPLC Protocol for Purity Determination

The trustworthiness of an analytical method hinges on its validation. An analytical procedure's validation demonstrates its suitability for its intended purpose.[8][9] The following protocol is a robust starting point for developing a validated HPLC method for Tris(bromofluoromethyl)-s-triazine.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Preparation (Known Concentration) Standard->HPLC Sample Sample Preparation (Tris(bromofluoromethyl)-s-triazine) Sample->HPLC SST System Suitability Test HPLC->SST Inject Standard Chromatogram Chromatogram Acquisition HPLC->Chromatogram Inject Sample SST->Chromatogram System OK Integration Peak Integration & Analysis Chromatogram->Integration Report Purity Calculation & Report Integration->Report

Caption: Experimental workflow for HPLC purity analysis.

Instrumentation and Conditions
  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. For potentially better separation of halogenated isomers, a phenyl or fluorinated phase column could be explored.[6][10]

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a reasonable starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare the required volumes of Solvent A and Solvent B and degas them before use.

  • Standard Solution Preparation: Accurately weigh a reference standard of Tris(bromofluoromethyl)-s-triazine and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution Preparation: Accurately weigh the synthesized Tris(bromofluoromethyl)-s-triazine and dissolve it in the same solvent as the standard to a similar concentration.

System Suitability: The Self-Validating Core

Before sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[11][12] This is a critical component of a self-validating system.[13]

System_Suitability cluster_params Key Parameters cluster_criteria Acceptance Criteria (Example) SST System Suitability Test Precision Precision (%RSD) SST->Precision Resolution Resolution (Rs) SST->Resolution Tailing Tailing Factor (T) SST->Tailing Plates Theoretical Plates (N) SST->Plates Outcome System is Fit for Purpose SST->Outcome All Criteria Met Precision_Crit %RSD ≤ 2.0% Precision->Precision_Crit Resolution_Crit Rs ≥ 2.0 Resolution->Resolution_Crit Tailing_Crit T ≤ 2.0 Tailing->Tailing_Crit Plates_Crit N ≥ 2000 Plates->Plates_Crit

Caption: Logical relationships in a self-validating HPLC system.

Procedure:

  • Make at least five replicate injections of the standard solution.

  • Evaluate the following parameters against pre-defined acceptance criteria, which should be established during method validation according to guidelines such as ICH Q2(R1).[8][9][14]

Parameter Common Acceptance Criteria (ICH/USP) Rationale
Precision (Repeatability) Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.[13]Demonstrates the consistency of the analytical system.
Resolution (Rs) Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.[13]Ensures that impurities are well-separated from the main compound.
Tailing Factor (T) The tailing factor for the main peak should be ≤ 2.0.[13]Indicates good peak shape, which is important for accurate integration.
Theoretical Plates (N) A minimum number of theoretical plates (e.g., ≥ 2000) for the column.[15]Measures the efficiency of the column in separating components.
Data Analysis and Purity Calculation
  • Inject the sample solution.

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%

This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined and applied.

Conclusion

The validation of Tris(bromofluoromethyl)-s-triazine purity using HPLC is a robust and reliable method that is central to ensuring the quality and safety of this compound for research and development. By employing a well-validated HPLC method, incorporating rigorous system suitability tests, and considering orthogonal techniques for comprehensive impurity profiling, researchers can have high confidence in the purity of their synthesized material. The principles and protocols outlined in this guide provide a solid framework for achieving this critical analytical objective.

References

  • System suitability Requirements for a USP HPLC Method - MTC USA. (2025).
  • Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods - Benchchem. (n.d.).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.).
  • Reversed Phase HPLC Columns - Phenomenex. (n.d.).
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation - Benchchem. (n.d.).
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP). (n.d.).
  • Assessing the Purity of Synthesized 2,4,6-Triguanidino-1,3,5-triazine: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022).
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. (2013).
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY - Pharmacopeia. (n.d.).
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 | ACS Omega - ACS Publications. (2025).
  • Chromatographic methods for analysis of triazine herbicides. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters - MDPI. (2023).
  • Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry - PubMed. (2017).
  • UHPLC Separation of Triazine Herbicides at Elevated Temperature. (2009).
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
  • HPLC Methods for analysis of TRIS - HELIX Chromatography. (n.d.).
  • Chromatographic Methods for Analysis of Triazine Herbicides - ResearchGate. (n.d.).
  • Exploring s-triazine derivatives as anticancer agents. (2026).
  • Technical Support Center: s-Triazine Synthesis - Benchchem. (n.d.).
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025).
  • Tri-s-triazine derivatives. Part I. From trichloro-tri-s-triazine to graphitic C3N4 structures. (2016).
  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine - PubChem. (n.d.).

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A Senior Application Scientist's Guide to IR Spectrum Interpretation for Bromofluoromethyl-s-triazine Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure of novel compounds is paramount. The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry and materials science due to its versatile reactivity and biological activity.[1][2] The introduction of halogenated functional groups, such as the bromofluoromethyl moiety, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence and environment of specific functional groups.[3][4]

This guide provides an in-depth technical comparison of the IR spectral features of bromofluoromethyl-s-triazines against relevant alternatives, grounded in established spectroscopic principles and experimental data.

The Vibrational Landscape of Substituted s-Triazines

The IR spectrum of a substituted s-triazine is a composite of vibrations from the triazine ring and its substituents. The electron-withdrawing or -donating nature of the substituents can influence the bond strengths and, consequently, the vibrational frequencies of the triazine core.[5]

The s-triazine ring itself gives rise to a series of characteristic absorptions. Key vibrations include:

  • C=N Stretching: Typically observed in the 1500-1600 cm⁻¹ region.[6][7]

  • Triazine Ring Vibrations: A series of bands in the 1400-1500 cm⁻¹ range are characteristic of the triazine ring structure.

  • Ring "Breathing" and Deformation Modes: These occur at lower frequencies, often in the fingerprint region below 1000 cm⁻¹.[5]

The introduction of a bromofluoromethyl group (-CF₂Br) adds a new layer of complexity and provides unique spectral markers. The interpretation of these signals is best understood through a comparative analysis with structurally related groups.

Comparative IR Spectral Analysis: Bromofluoromethyl- vs. Trifluoromethyl-s-triazines

To illustrate the distinguishing features of the bromofluoromethyl group, we will compare its expected IR signature with that of the well-characterized trifluoromethyl (-CF₃) group on an s-triazine core. While a publicly available, complete experimental spectrum for a simple bromofluoromethyl-s-triazine is not readily found in the literature, we can construct a detailed comparison based on the known spectra of related compounds, such as 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, and the established vibrational frequencies of C-F and C-Br bonds in halogenated alkanes.[8][9]

Key Vibrational Modes of Halogenated Methyl Groups

The primary vibrations of interest in these groups are the carbon-halogen stretching and bending modes.

  • C-F Stretching (ν C-F): These are typically strong absorptions found in the 1000-1400 cm⁻¹ region. In a -CF₃ group, symmetric and asymmetric stretching modes are observed. For a -CF₂Br group, we also expect strong C-F stretching bands.

  • C-Br Stretching (ν C-Br): This vibration occurs at a lower frequency than the C-F stretch due to the greater mass of the bromine atom. The C-Br stretching band is typically found in the 515-690 cm⁻¹ range.[9]

  • Deformation/Bending Modes (δ): Scissoring, wagging, twisting, and rocking motions of the -CF₂Br and -CF₃ groups will appear in the fingerprint region and can be complex.

The following diagram illustrates the logical workflow for interpreting the IR spectrum of a substituted s-triazine.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region_Analysis Analyze Key Spectral Regions Start->Region_Analysis High_Freq 4000-2500 cm⁻¹ (O-H, N-H, C-H stretches) Region_Analysis->High_Freq High Wavenumber Mid_Freq 2500-1500 cm⁻¹ (Triple bonds, C=O, C=N, C=C stretches) Region_Analysis->Mid_Freq Mid Wavenumber Fingerprint < 1500 cm⁻¹ (C-F, C-Br, Ring Vibrations, Bending Modes) Region_Analysis->Fingerprint Low Wavenumber Triazine_ID Identify s-Triazine Core Vibrations (1500-1600 cm⁻¹, 1400-1500 cm⁻¹) Mid_Freq->Triazine_ID Substituent_ID Identify Substituent Vibrations Fingerprint->Substituent_ID Comparison Compare with Reference Spectra (e.g., Trifluoromethyl-s-triazine) Triazine_ID->Comparison CFx_Analysis Analyze C-F and C-Br Stretches (1000-1400 cm⁻¹, 515-690 cm⁻¹) Substituent_ID->CFx_Analysis CFx_Analysis->Comparison Structure_Confirmation Confirm Molecular Structure Comparison->Structure_Confirmation KBr_Pellet_Workflow Start Start Grind_Sample Grind Sample (1-2 mg) in Agate Mortar Start->Grind_Sample Add_KBr Add Dry KBr (~100-200 mg) Grind_Sample->Add_KBr Mix Gently Mix Sample and KBr Add_KBr->Mix Load_Die Load Mixture into Pellet Die Mix->Load_Die Apply_Vacuum Apply Vacuum (1-2 min) Load_Die->Apply_Vacuum Press_Pellet Apply Pressure (8-10 tons, 1-2 min) Apply_Vacuum->Press_Pellet Retrieve_Pellet Retrieve Transparent Pellet Press_Pellet->Retrieve_Pellet Analyze Acquire IR Spectrum Retrieve_Pellet->Analyze

Caption: Step-by-step workflow for KBr pellet preparation.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR for Liquid or Solid Samples

ATR-FTIR is a versatile technique that requires minimal sample preparation. It is particularly useful for analyzing viscous liquids, films, or solid materials directly. The IR beam is directed into a crystal of high refractive index, and the sample is brought into contact with the crystal surface. [10][11] Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample (a small amount of liquid or solid)

  • Solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact over the entire crystal surface.

  • Apply Pressure (for solids): For solid samples, use the pressure clamp to press the sample firmly against the crystal. Consistent pressure is key for reproducibility.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent and a soft cloth to prevent cross-contamination.

Conclusion

The IR spectrum of a bromofluoromethyl-s-triazine is characterized by a combination of the s-triazine ring vibrations and the distinct absorptions of the bromofluoromethyl group. The most definitive feature for identifying the bromofluoromethyl moiety in comparison to a trifluoromethyl group is the presence of a C-Br stretching vibration in the 550-650 cm⁻¹ region. Additionally, subtle shifts in the C-F stretching frequencies can be expected. By employing meticulous sample preparation techniques and a comparative analytical approach, researchers can confidently interpret the IR spectra of these complex halogenated heterocycles, enabling robust structural elucidation and quality control in their research and development endeavors.

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Safety Operating Guide

Personal protective equipment for handling Tris(bromofluoromethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this technical safety briefing. As a Senior Application Scientist, I frequently consult with drug development teams and materials researchers on safely scaling up reactions involving highly reactive halogenated heterocycles. Tris(bromofluoromethyl)-s-triazine (CAS 402-94-8) is a powerful reagent, but it requires uncompromising operational discipline. Below is the definitive, field-proven guide to handling this compound safely and effectively.

Executive Summary & Chemical Profile

Tris(bromofluoromethyl)-s-triazine is a highly reactive, halogenated heterocyclic compound utilized extensively as a cross-linking agent, intermediate, and specialized building block in advanced materials and drug development. Due to the high polarity of the C=N bonds in the triazine ring and the strong electron-withdrawing nature of the bromofluoromethyl groups, the central core is highly electrophilic and susceptible to nucleophilic attack[1]. This structural configuration demands rigorous environmental controls, as the compound is extremely hygroscopic and reactive with atmospheric moisture[2].

Mechanistic Hazard Assessment & Causality

Understanding the chemical causality behind the hazards of Tris(bromofluoromethyl)-s-triazine is critical for establishing a self-validating safety protocol.

  • Hydrolysis and Acid Gas Evolution: Upon exposure to ambient moisture, the bromofluoromethyl groups undergo rapid hydrolysis. This reaction releases highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

  • Dermal and Respiratory Toxicity: As a halogenated triazine, it acts as a potent alkylating agent. Exposure causes severe skin irritation, serious eye irritation, and respiratory tract damage[3]. Standard laboratory PPE is insufficient because HF and HBr rapidly permeate conventional nitrile barriers, leading to deep tissue necrosis and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of halogenated acid exposure and dermal alkylation, the following quantitative PPE matrix must be strictly adhered to.

Equipment CategoryRecommended Material / SpecificationQuantitative Performance DataCausality / Scientific Rationale
Primary Gloves Fluoroelastomer (Viton)Thickness: >0.3 mm Breakthrough: >480 minNitrile degrades rapidly under HF/HBr exposure. Viton provides a dense, chemically inert barrier against halogenated organics and strong acids.
Secondary Gloves Heavy-duty Nitrile (Under-glove)Thickness: 0.15 mmProvides mechanical protection and a secondary barrier during the doffing process.
Eye/Face Protection Non-vented Chemical Goggles + Face ShieldANSI Z87.1+ certifiedPrevents vapor intrusion into the ocular mucosa. A face shield protects against sudden exothermic splashing during transfers.
Respiratory Full-face NIOSH Respirator (if outside glovebox)Cartridge: ABEK or P100 (Acid Gas/Organic Vapor)Protects against the inhalation of evolved HF, HBr, and volatile triazine particulate matter[3].
Body Protection Chemically Resistant Suit (Tychem 2000/4000)Seam-sealed, hoodedPrevents permeation of corrosive vapors that can bypass standard woven cotton laboratory coats.

Operational Workflow & Handling Protocol

Step-by-Step Methodology for Safe Execution

Step 1: Environmental Isolation (Pre-Operation)

  • Ensure the atmosphere is strictly inert. Transfer the sealed reagent bottle into a glovebox purged with high-purity Argon or Nitrogen[2].

  • Verify that the internal moisture and oxygen levels are maintained below 1 ppm to prevent premature hydrolysis.

Step 2: Weighing and Transfer

  • Utilize static-free spatulas. The compound's high electron affinity can induce static cling, leading to aerosolization[1].

  • Weigh the material directly into a pre-dried, Schlenk-adapted reaction vessel. Seal the vessel with a highly resistant PTFE septum before removing it from the glovebox.

Step 3: Reaction Execution

  • Transfer the sealed vessel to a Schlenk line inside a certified fume hood.

  • Introduce anhydrous, degassed solvents (e.g., anhydrous DCM or toluene) via a positive-pressure syringe technique.

  • Monitor continuously for exothermic deviations, which indicate unintended nucleophilic attack or moisture ingress.

Spill Response & Disposal Plan

A spill of Tris(bromofluoromethyl)-s-triazine must be treated as an acute acid-gas generation event.

Step 1: Evacuation and Isolation

  • Immediately evacuate the immediate area. Increase fume hood ventilation to maximum exhaust. Do not attempt cleanup without the full PPE matrix described above.

Step 2: Controlled Neutralization (Quenching)

  • Do NOT use water or strong bases (e.g., NaOH). Water will accelerate HF/HBr evolution, and strong bases will trigger a violent, uncontrolled exotherm.

  • Liberally apply a weak base, such as anhydrous Sodium Bicarbonate (NaHCO₃) or a specialized acid-spill absorbent, over the spill. The bicarbonate provides a controlled, endothermic-leaning neutralization that safely sequesters the halogens as sodium salts while releasing CO₂.

Step 3: Cleanup and Segregation

  • Sweep the neutralized solid using non-sparking, plastic tools.

  • Place the waste into a highly visible, clearly labeled, chemically compatible container (e.g., HDPE).

  • Dispose of strictly as "Hazardous Halogenated Organic Waste" in accordance with institutional and environmental regulations[3].

Workflow Visualization

Workflow Start Tris(bromofluoromethyl)-s-triazine Handling Protocol PPE Don Specialized PPE (Viton Gloves, Tychem, Respirator) Start->PPE Env Establish Inert Atmosphere (Glovebox: <1 ppm H2O/O2) PPE->Env React Execute Reaction/Transfer (Monitor for Exotherms) Env->React Spill Spill or Exposure Detected? React->Spill Quench Neutralize with NaHCO3 (Quench HF/HBr Gases) Spill->Quench Yes Dispose Halogenated Waste Disposal & Decon Spill->Dispose No Quench->Dispose

Tris(bromofluoromethyl)-s-triazine handling, reaction, and spill response workflow.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.